1-Bromo-3,5-ditert-butyl-2-nitrobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H20BrNO2 |
|---|---|
Molecular Weight |
314.22g/mol |
IUPAC Name |
1-bromo-3,5-ditert-butyl-2-nitrobenzene |
InChI |
InChI=1S/C14H20BrNO2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)11(15)8-9/h7-8H,1-6H3 |
InChI Key |
JUMLDJGFZANSIL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide for the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene, a potentially valuable intermediate in various organic synthesis applications. The proposed synthetic route is a two-step process commencing with the bromination of 1,3-di-tert-butylbenzene, followed by the regioselective nitration of the resulting 1-bromo-3,5-di-tert-butylbenzene. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.
| Step | Reaction | Starting Material (SM) | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Bromination | 1,3-di-tert-butylbenzene | Bromine (Br₂), Iron (Fe) powder | Carbon tetrachloride (CCl₄) | 4 hours | 0 °C to room temp. | ~75% |
| 2 | Nitration | 1-bromo-3,5-di-tert-butylbenzene | Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | Sulfuric Acid (H₂SO₄) | 1 hour | 0-5 °C | ~85% |
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene
This procedure details the electrophilic bromination of 1,3-di-tert-butylbenzene using molecular bromine with an iron catalyst.
Materials:
-
1,3-di-tert-butylbenzene
-
Bromine (Br₂)
-
Iron (Fe) powder
-
Carbon tetrachloride (CCl₄)
-
10% Sodium hydroxide (NaOH) solution
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-di-tert-butylbenzene (e.g., 0.1 mol) in carbon tetrachloride.
-
Cool the flask in an ice bath to 0 °C and add iron powder (catalytic amount, e.g., 0.01 mol).
-
Slowly add a solution of bromine (0.1 mol) in carbon tetrachloride from the dropping funnel to the stirred reaction mixture over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into cold water.
-
Separate the organic layer and wash it with a 10% sodium hydroxide solution to remove any unreacted bromine, followed by washing with water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield 1-bromo-3,5-di-tert-butylbenzene as a solid.
Step 2: Synthesis of this compound
This protocol describes the nitration of 1-bromo-3,5-di-tert-butylbenzene using a mixture of fuming nitric acid and sulfuric acid.
Materials:
-
1-bromo-3,5-di-tert-butylbenzene
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Water (H₂O)
-
Ethanol
Procedure:
-
In a beaker, slowly add concentrated sulfuric acid (e.g., 50 mL) to 1-bromo-3,5-di-tert-butylbenzene (e.g., 0.05 mol) while stirring and cooling in an ice bath.
-
In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid (0.055 mol) to concentrated sulfuric acid (20 mL) at 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the bromo compound, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is neutral.
-
The crude product is purified by recrystallization from ethanol to give this compound.
Mandatory Visualizations
Diagram of the Synthetic Workflow
Caption: A diagram illustrating the two-step synthesis of this compound.
In-Depth Technical Guide: Physicochemical Properties of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on the specific physicochemical properties and experimental protocols for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene is limited. This guide provides the available information for the target compound and supplements it with data on the closely related precursor, 1-Bromo-3,5-di-tert-butylbenzene, for comparative purposes. A proposed synthetic protocol is also included based on general chemical principles.
Core Physicochemical Data
Quantitative data for this compound is not extensively reported in publicly accessible databases. The available information is summarized below. For a more comprehensive understanding of a molecule with a similar backbone, the properties of the related compound 1-Bromo-3,5-di-tert-butylbenzene are also provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H20BrNO2 | PubChem[1] |
| PubChem CID | 1712625 | PubChem[1] |
| Molecular Weight | 314.22 g/mol | PubChem[1] |
Table 2: Physicochemical Properties of 1-Bromo-3,5-di-tert-butylbenzene (Related Compound)
| Property | Value | Source |
| CAS Number | 22385-77-9 | Sigma-Aldrich[2] |
| Molecular Formula | C14H21Br | Sigma-Aldrich[2] |
| Molecular Weight | 269.22 g/mol | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Melting Point | 62-66 °C (lit.) | Sigma-Aldrich[2] |
| Boiling Point | 147-148 °C at 12 Torr | ECHEMI[3] |
| Density | 1.1 ± 0.1 g/cm³ | ECHEMI[3] |
| Refractive Index | 1.504 | ECHEMI[3] |
| Flash Point | 98.9 ± 13.1 °C | ECHEMI[3] |
| Vapor Pressure | 0.0332 mmHg at 25°C | ECHEMI[3] |
Proposed Synthesis: Experimental Protocol
Reaction: Nitration of 1-Bromo-3,5-di-tert-butylbenzene
Reagents and Materials:
-
1-Bromo-3,5-di-tert-butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or methanol)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add a desired volume of concentrated sulfuric acid. While stirring and maintaining the temperature below 10 °C, carefully add an equimolar amount of concentrated nitric acid dropwise.
-
Reaction Setup: In a separate flask, dissolve 1-Bromo-3,5-di-tert-butylbenzene in a minimal amount of a suitable inert solvent if necessary, although the reaction can often be performed neat.
-
Nitration: Slowly add the dissolved 1-Bromo-3,5-di-tert-butylbenzene to the chilled nitrating mixture dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 0 and 10 °C throughout the addition to control the exothermic reaction and minimize side product formation.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
Workup:
-
Filter the precipitated solid and wash it thoroughly with cold distilled water until the washings are neutral to pH paper.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.
Visualizations
The following diagram illustrates the proposed synthetic workflow for this compound.
References
Spectroscopic and Analytical Profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and analytical data for the compound 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of novel aromatic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of substituent effects on the benzene ring and comparison with data for related molecules such as 1-bromo-3,5-di-tert-butylbenzene, 1-bromo-2-nitrobenzene, and other substituted nitrobenzenes.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 | Doublet | 1H | Ar-H |
| ~ 7.4 | Doublet | 1H | Ar-H |
| ~ 1.3 | Singlet | 18H | 2 x -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 | C-NO₂ |
| ~ 148 | C-Br |
| ~ 138 | Ar-C |
| ~ 125 | Ar-CH |
| ~ 122 | Ar-CH |
| ~ 120 | Ar-C |
| ~ 35 | -C (CH₃)₃ |
| ~ 31 | -C(C H₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H Stretch |
| ~ 2960-2870 | Strong | Aliphatic C-H Stretch |
| ~ 1530-1500 | Strong | Asymmetric NO₂ Stretch |
| ~ 1350-1330 | Strong | Symmetric NO₂ Stretch |
| ~ 1600, 1475 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1250-1200 | Strong | C-C Bending (tert-butyl) |
| ~ 700-600 | Strong | C-Br Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 315/317 | High | [M]⁺ (Molecular ion peak with Br isotopes) |
| 300/302 | Medium | [M - CH₃]⁺ |
| 259/261 | High | [M - C(CH₃)₃]⁺ |
| 269 | Low | [M - NO₂]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are typically recorded using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹. The data is processed to yield a spectrum of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically 70 eV). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel chemical entity such as this compound.
Caption: A logical workflow for the synthesis and spectroscopic characterization of a novel chemical compound.
Crystal Structure Analysis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Search for Crystallographic Data
A comprehensive search for the crystal structure of 1-bromo-3,5-ditert-butyl-2-nitrobenzene in publicly accessible scientific databases, including the Cambridge Structural Database (CSD), has revealed no available crystallographic data for this specific compound.
While the synthesis and properties of this molecule are of interest to researchers in materials science and drug development, its single-crystal X-ray structure, which would provide definitive information on its three-dimensional arrangement, has not been reported in the peer-reviewed literature or deposited in crystallographic repositories. Consequently, a detailed technical guide on its crystal structure analysis, including quantitative data tables and specific experimental protocols, cannot be compiled at this time.
For researchers interested in the crystallographic analysis of related compounds, structural data is available for simpler bromonitrobenzene derivatives. These analyses can offer insights into the potential intermolecular interactions and packing motifs that might be expected in more complex structures.
General Experimental Workflow for Crystal Structure Analysis
For the benefit of researchers and drug development professionals, a general workflow for the determination of a novel crystal structure is outlined below. This process represents a typical pathway from compound synthesis to structural elucidation.
Caption: A generalized workflow for single-crystal X-ray structure determination.
Hypothetical Signaling Pathway Visualization
While no specific signaling pathways involving this compound have been elucidated, the following diagram illustrates a hypothetical pathway where a small molecule inhibitor, such as the topic compound, might interact with a kinase cascade relevant to drug development.
Caption: A hypothetical MAP kinase signaling pathway inhibited by a small molecule.
Reactivity Profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. The presence of a nitro group ortho to the bromine atom, coupled with significant steric hindrance from two tert-butyl groups, imparts a unique set of chemical properties to this molecule. This document explores its synthesis and key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and the reduction of the nitro group. The information presented is curated for researchers and professionals in organic synthesis and drug development, offering insights into the potential applications of this versatile chemical intermediate.
Introduction
This compound is a sterically hindered aromatic compound with significant potential in organic synthesis. The electronic properties of the nitro group, being strongly electron-withdrawing, activate the aryl bromide for nucleophilic aromatic substitution. However, the two bulky tert-butyl groups introduce considerable steric hindrance, which significantly influences its reactivity. Understanding this interplay between electronic activation and steric hindrance is crucial for effectively utilizing this compound as a building block in the synthesis of complex molecules, including new chemical entities in drug discovery programs. This guide will detail the expected reactivity of this compound in several key classes of organic reactions.
Synthesis of this compound
The synthesis of this compound can be achieved via the nitration of 1-bromo-3,5-di-tert-butylbenzene. The directing effects of the bromine and tert-butyl groups, along with steric considerations, favor the introduction of the nitro group at the 2-position.
dot
Caption: Synthetic route to this compound.
Experimental Protocol: Nitration of 1-bromo-3,5-di-tert-butylbenzene
-
Materials: 1-bromo-3,5-di-tert-butylbenzene, fuming nitric acid, concentrated sulfuric acid, acetic anhydride, dichloromethane, sodium bicarbonate solution, magnesium sulfate, ethanol.
-
Procedure:
-
In a round-bottom flask cooled to 0 °C, slowly add 1-bromo-3,5-di-tert-butylbenzene to a mixture of concentrated sulfuric acid and acetic anhydride.
-
To this stirring solution, add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
-
Reactivity Profile
The reactivity of this compound is dominated by the interplay of three key features: the bromine atom, a good leaving group in substitution and cross-coupling reactions; the ortho-nitro group, a strong electron-withdrawing group that activates the ring for nucleophilic attack; and the two tert-butyl groups, which impose significant steric hindrance around the reactive sites.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group at the ortho position strongly activates the C-Br bond towards nucleophilic attack. This is due to the stabilization of the negatively charged Meisenheimer intermediate through resonance.[1][2][3] However, the bulky tert-butyl group at the 3-position and the nitro group at the 2-position create a sterically crowded environment around the reaction center, which may hinder the approach of bulky nucleophiles.
dot
Caption: General mechanism for SNAr on the target molecule.
Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Nucleophile | Predicted Reactivity | Plausible Product |
| Methoxide (MeO⁻) | High | 1-Methoxy-3,5-ditert-butyl-2-nitrobenzene |
| Ammonia (NH₃) | Moderate | 2-Amino-4,6-di-tert-butylaniline |
| Thiophenoxide (PhS⁻) | Moderate to High | 1-(Phenylthio)-3,5-ditert-butyl-2-nitrobenzene |
| tert-Butoxide (t-BuO⁻) | Low | Steric hindrance will likely prevent reaction |
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a suitable handle for various palladium-catalyzed cross-coupling reactions. However, the significant steric hindrance posed by the ortho-nitro and ortho-tert-butyl groups necessitates the use of specialized catalytic systems, often employing bulky, electron-rich phosphine ligands.[4][5][6]
dot
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
-
Materials: this compound, arylboronic acid, Pd(OAc)₂, a bulky phosphine ligand (e.g., SPhos, XPhos), potassium phosphate, toluene, water.
-
Procedure:
-
To a degassed mixture of toluene and water, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst/ligand system.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 2: Predicted Outcomes for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Predicted Yield |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | Good to Excellent |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Moderate |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | Moderate to Good |
Reduction of the Nitro Group
The nitro group can be readily reduced to an amine, providing access to 2-bromo-4,6-di-tert-butylaniline, a valuable intermediate for further functionalization. A variety of reducing agents can be employed for this transformation.[7][8]
dot
Caption: Reduction of the nitro group to an amine.
-
Materials: this compound, tin(II) chloride dihydrate, concentrated hydrochloric acid, ethanol, sodium hydroxide solution.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the precipitate of tin salts redissolves.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-4,6-di-tert-butylaniline, which can be further purified by chromatography or recrystallization.
-
Table 3: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Selectivity |
| H₂, Pd/C | Room temperature, atmospheric pressure | High |
| SnCl₂ / HCl | Reflux | High |
| Fe / NH₄Cl | Reflux | Good, environmentally benign |
| Na₂S₂O₄ | Aqueous solution | Mild |
Summary of Quantitative Data
Due to the specialized nature of this compound, extensive quantitative data in the public domain is limited. The following table provides predicted spectroscopic data based on analogous compounds.
Table 4: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ 7.5-7.8 (m, 2H, Ar-H), 1.3-1.5 (s, 18H, 2 x t-Bu) |
| ¹³C NMR (CDCl₃) | δ 150-155 (C-tBu), 145-150 (C-NO₂), 120-130 (Ar-C-H), 115-120 (C-Br), 35-40 (quaternary C of t-Bu), 30-35 (CH₃ of t-Bu) |
| IR (KBr) | ν 1530-1550 cm⁻¹ (asymmetric NO₂ stretch), 1340-1360 cm⁻¹ (symmetric NO₂ stretch), 1050-1100 cm⁻¹ (C-Br stretch) |
| Mass Spec (EI) | M⁺ peak corresponding to C₁₄H₂₀BrNO₂ |
Conclusion
This compound is a sterically encumbered yet reactive aromatic building block. Its reactivity is a fine balance between the activating effect of the ortho-nitro group and the significant steric hindrance imposed by the di-tert-butyl substitution pattern. This guide has outlined its synthesis and predicted reactivity in key organic transformations, providing a foundation for its application in the synthesis of novel compounds. The provided experimental protocols, while based on analogous systems, offer a solid starting point for laboratory investigations. The unique substitution pattern of this molecule makes it an interesting substrate for methodological studies and a potentially valuable intermediate in the development of new pharmaceuticals and functional materials.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility Characteristics of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. Due to the limited availability of specific experimental data for this compound, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to predict its solubility characteristics. It also outlines a detailed experimental protocol for determining its solubility in various solvents.
Core Concepts: Predicting Solubility
The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. The molecular structure of this compound, featuring a substituted benzene ring, indicates a predominantly nonpolar character. The presence of the nitro group introduces some polarity, but the bulky, nonpolar di-tert-butyl groups and the bromine atom are expected to significantly influence its overall solubility, making it more soluble in organic solvents than in water. Aromatic nitro compounds, in general, are known to be soluble in various organic solvents while exhibiting low solubility in aqueous solutions.[1]
Predicted Solubility Profile
Based on the solubility of structurally similar compounds such as nitrobenzene and other substituted nitroaromatics, the following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Sparingly Soluble | The large, nonpolar di-tert-butyl groups and the aromatic ring dominate the molecular structure, leading to poor interaction with highly polar and hydrogen-bonding solvents like water. While some solubility in alcohols is expected due to the polar nitro group, it is likely to be limited. Nitrobenzene, a related compound, has very low solubility in water.[1] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents possess a significant dipole moment, allowing them to interact favorably with the polar nitro group of the molecule. Their organic character also accommodates the nonpolar regions of the compound, leading to good solubility. |
| Nonpolar | Hexane, Toluene, Benzene, Diethyl Ether, Chloroform | Highly Soluble | The nonpolar nature of these solvents aligns well with the predominantly hydrophobic structure of this compound. Strong van der Waals interactions between the solute and solvent molecules are expected to result in high solubility. Nitrobenzene is readily soluble in solvents like ether and benzene.[1] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the experimental samples.
-
-
Calculation:
-
Calculate the solubility in units such as g/L or mol/L, taking into account the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This guide is intended for researchers, scientists, and drug development professionals. It provides an overview of potential hazards, recommended safety precautions, and emergency procedures based on available data for related chemical structures.
Hazard Identification and Classification
Based on the functional groups present (nitrobenzene, bromo, and tert-butyl groups), 1-Bromo-3,5-ditert-butyl-2-nitrobenzene is anticipated to be a hazardous substance. The primary hazards are expected to be related to acute toxicity, skin and eye irritation, and potential respiratory irritation.
Anticipated GHS Classification:
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) |
Signal Word: Warning
Hazard Statements (H-phrases):
Precautionary Statements (P-phrases):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P271: Use only outdoors or in a well-ventilated area.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]
Physical and Chemical Properties (Data from Structurally Similar Compounds)
The following table summarizes physical and chemical data for structurally related compounds. This information can be used to estimate the properties of this compound.
| Property | 1-Bromo-3-nitrobenzene | 1-Bromo-2-nitrobenzene |
| Molecular Formula | C6H4BrNO2[5][7] | C6H4BrNO2[1] |
| Molecular Weight | 202.01 g/mol [5][7] | 202.01 g/mol |
| Appearance | Yellow Solid[2] | Solid |
| Melting Point | 51 - 54 °C[5] | Not specified |
| Boiling Point | 256 °C[5] | 55.8-56.6 °C[4] |
| Flash Point | 113 °C[5] | -17 °C[4] |
| Solubility | Insoluble in water[2] | Not specified |
Experimental Protocols: Safe Handling and Emergency Procedures
Given the lack of specific experimental data for this compound, a generalized workflow for handling potentially hazardous chemical compounds is essential.
General Laboratory Safety Workflow:
Caption: General workflow for handling potentially hazardous chemicals.
Detailed Methodologies:
-
Risk Assessment:
-
Identify all potential hazards associated with the chemical by reviewing available data for the compound and its structural analogs.
-
Evaluate the risks of exposure during each step of the planned experiment (weighing, dissolving, reacting, work-up, and purification).
-
Implement control measures to minimize risks, such as using a fume hood, wearing appropriate PPE, and having a spill kit ready.
-
Document the risk assessment and ensure all personnel involved are aware of the hazards and safety procedures.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any damage before use.[5][7]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.[5]
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, a respirator with an appropriate filter cartridge should be used.[7]
-
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
-
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]
-
Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen bromide may be formed.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
-
Accidental Release Measures:
-
Personal Precautions: Evacuate the area. Ensure adequate ventilation. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[7][9]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[7][9]
-
Containment and Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[8][9] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Storage and Disposal
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as the product itself.
-
Toxicological Information
No specific toxicological data for this compound was found. The toxicological properties have not been fully investigated.[8] Based on related compounds, it is expected to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin). No information is available on carcinogenic, mutagenic, or reproductive effects for closely related compounds.[1][8]
This technical guide provides a starting point for the safe handling of this compound. It is imperative that all laboratory personnel working with this compound are thoroughly trained on its potential hazards and the necessary safety precautions. Always prioritize safety and consult with your institution's environmental health and safety department for guidance.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. chem-is-try.com [chem-is-try.com]
- 4. agilent.com [agilent.com]
- 5. fishersci.it [fishersci.it]
- 6. agilent.com [agilent.com]
- 7. capotchem.com [capotchem.com]
- 8. canbipharm.com [canbipharm.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-ditert-butyl-2-nitrobenzene is a polysubstituted aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a reducible nitro group, and two sterically demanding tert-butyl groups, makes it a valuable precursor for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization in the development of pharmaceuticals and other functional materials. The bulky tert-butyl groups can impart unique solubility, stability, and conformational properties to the final products.
While specific literature precedents for the direct use of this compound are limited, its reactivity can be inferred from the well-established chemistry of related bromonitroaromatic compounds. These application notes provide generalized protocols for key transformations that this substrate is expected to undergo, based on analogous reactions reported in the literature. Researchers should note that these protocols may require optimization for this specific substrate.
Key Applications and Synthetic Utility
The strategic placement of the bromo, nitro, and tert-butyl groups on the benzene ring allows for a range of synthetic transformations, making this compound a valuable intermediate for:
-
Pharmaceutical Synthesis: The core structure can be elaborated to create novel scaffolds for drug discovery. The amino group, obtained after nitro reduction, is a common feature in many bioactive molecules.
-
Agrochemical Development: Substituted anilines and biaryls are important classes of compounds in the agrochemical industry.
-
Materials Science: The bulky tert-butyl groups can be exploited to synthesize non-planar molecules with interesting photophysical or electronic properties.
The primary synthetic transformations envisioned for this compound are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Experimental Protocols
The following protocols are generalized procedures based on successful reactions with structurally similar substrates. Optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results with this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1] For this compound, this reaction would enable the introduction of a variety of aryl or vinyl substituents.
Reaction Scheme:
Figure 1: Generalized Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.01-0.05 equiv) and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki Reactions:
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (phosphine-free) | K₂CO₃ | Toluene/H₂O | 80 | >95 | [2] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ (4) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 27-63 | [3] |
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[4] This reaction would allow for the synthesis of a wide range of substituted anilines from this compound.
Reaction Scheme:
Figure 2: Generalized Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, DavePhos)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the palladium catalyst (0.01-0.05 equiv), the phosphine ligand (0.01-0.10 equiv), and the base (1.2-2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for an Analogous Buchwald-Hartwig Amination:
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Halide | Amine | XantPhos Pd G3 (5) | - | DBU (2 equiv) | MeCN/PhMe | 140 | Not specified | [5] |
Influence of Substituents on Reactivity
The presence of two bulky tert-butyl groups flanking the bromine atom is expected to exert significant steric hindrance. This may necessitate the use of specialized palladium catalysts with bulky phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate the oxidative addition step in cross-coupling reactions. The electron-withdrawing nitro group is expected to activate the aryl bromide towards nucleophilic aromatic substitution, although this effect is primarily observed when the nitro group is ortho or para to the leaving group. In the case of this compound, the nitro group is ortho to the bromine, which should enhance its reactivity in SNAr reactions.
Conclusion
This compound is a promising building block for the synthesis of a variety of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions and other transformations makes it a valuable tool for researchers in drug discovery and materials science. The provided protocols, based on the reactivity of analogous compounds, offer a solid starting point for the exploration of its synthetic potential. Experimental validation and optimization will be key to successfully employing this versatile reagent in novel synthetic routes.
References
Application Notes and Protocols: 1-Bromo-3,5-ditert-butyl-2-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3,5-ditert-butyl-2-nitrobenzene is a sterically hindered aromatic compound with significant potential as a versatile building block in the synthesis of novel pharmaceutical agents. Its unique substitution pattern, featuring a reactive bromine atom, a reducible nitro group, and two bulky tert-butyl groups, offers a strategic platform for the construction of complex molecular architectures. The di-tert-butyl substitution can enhance the lipophilicity and metabolic stability of derivative compounds, properties that are highly desirable in drug candidates. Furthermore, the steric hindrance imposed by these groups can direct reactions to specific positions and influence the conformational properties of the final molecule, potentially leading to higher target selectivity.
This document provides an overview of the potential applications of this compound in medicinal chemistry and detailed protocols for its derivatization through common synthetic transformations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for designing reaction conditions and predicting the behavior of the molecule in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀BrNO₂ | PubChem |
| Molecular Weight | 314.22 g/mol | PubChem |
| Appearance | Pale yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General Chemical Knowledge |
Core Synthetic Transformations & Protocols
The reactivity of this compound is primarily centered around the bromine and nitro functionalities. The following sections detail the protocols for key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent serves as a handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The steric hindrance from the adjacent tert-butyl and nitro groups may necessitate the use of specialized catalysts and ligands to achieve good yields.
This reaction is instrumental for forming carbon-carbon bonds, enabling the connection of the bromonitrobenzene core to other aryl, heteroaryl, or vinyl groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and a ligand (e.g., SPhos, XPhos, 2-6 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the synthesis of arylamines which are common motifs in pharmacologically active compounds.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the desired amine (1.1-1.3 equiv), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, or K₂CO₃; 1.2-2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Josiphos-type ligand; 2-6 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline, which serves as a versatile intermediate for further functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.
Experimental Protocol: General Procedure for Nitro Group Reduction
-
Reagent Preparation: Dissolve this compound or its coupled derivative (1.0 equiv) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Catalyst/Reagent Addition:
-
Catalytic Hydrogenation: Add a catalyst such as 10% Pd/C (5-10 mol% by weight) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Metal-Acid Reduction: Alternatively, add a metal such as iron powder or tin(II) chloride (3-5 equiv) followed by the slow addition of an acid like concentrated HCl or acetic acid.
-
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up:
-
Catalytic Hydrogenation: Filter the reaction mixture through Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Metal-Acid Reduction: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract with an organic solvent.
-
-
Purification: Dry the organic layer, concentrate, and purify the resulting aniline by column chromatography or recrystallization.
Potential Pharmaceutical Scaffolds
The derivatization of this compound can lead to a variety of scaffolds with potential therapeutic applications. The bulky di-tert-butylphenyl moiety is found in some compounds with antioxidant and anti-inflammatory properties.
| Scaffold Class | Potential Therapeutic Area | Key Synthetic Step |
| Biaryl Amines | Kinase Inhibitors, GPCR Modulators | Suzuki Coupling followed by Nitro Reduction |
| Di-tert-butyl Anilines | Antioxidants, Anti-inflammatory Agents | Nitro Reduction |
| N-Aryl Amides | Various (target dependent) | Buchwald-Hartwig Amination |
Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic workflows starting from this compound.
Caption: Synthetic pathways from the starting material.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound represents a promising, albeit underutilized, building block for the synthesis of novel and potentially bioactive molecules. The sterically demanding environment around the reactive sites presents both a challenge and an opportunity for synthetic chemists. By carefully selecting catalysts, ligands, and reaction conditions, this scaffold can be elaborated into a diverse range of compounds for screening in drug discovery programs. The protocols and workflows outlined in this document provide a foundational guide for researchers looking to explore the synthetic utility of this compound.
Application Notes and Protocols: Nitration of 1-Bromo-3,5-di-tert-butylbenzene
Abstract
This document provides a detailed experimental protocol for the nitration of 1-bromo-3,5-di-tert-butylbenzene to synthesize 1-bromo-3,5-di-tert-butyl-2-nitrobenzene. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the reaction, work-up, and purification of the product. This information is intended for researchers and scientists in the fields of organic chemistry and drug development.
Introduction
Aromatic nitro compounds are crucial intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and agrochemicals. The nitration of substituted benzenes is a fundamental electrophilic aromatic substitution reaction. The regiochemical outcome of this reaction is governed by the electronic and steric effects of the substituents on the aromatic ring.
In the case of 1-bromo-3,5-di-tert-butylbenzene, the two bulky tert-butyl groups at the meta positions and the deactivating but ortho,para-directing bromine atom present a unique substitution pattern. The steric hindrance from the tert-butyl groups is expected to be a dominant factor in directing the incoming nitro group. The most probable product of mononitration is 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, where the nitro group is introduced at the sterically least hindered position, ortho to the bromine atom and meta to the two tert-butyl groups.
This protocol details a standard method for the nitration of 1-bromo-3,5-di-tert-butylbenzene using a mixture of nitric acid and sulfuric acid.
Reaction Scheme
Reaction: Nitration of 1-bromo-3,5-di-tert-butylbenzene to yield 1-bromo-3,5-di-tert-butyl-2-nitrobenzene.
Experimental Protocol
3.1. Materials and Equipment
-
Reagents:
-
1-bromo-3,5-di-tert-butylbenzene
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer and/or GC-MS for product characterization
-
3.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-3,5-di-tert-butylbenzene (1.0 eq) in dichloromethane. Cool the flask in an ice bath with stirring.
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (3.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath. This mixture should be prepared fresh and handled with extreme caution in a fume hood.
-
Addition of Nitrating Agent: Slowly add the cold nitrating mixture dropwise to the stirred solution of 1-bromo-3,5-di-tert-butylbenzene over a period of 30-60 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
3.3. Characterization
The purified product, 1-bromo-3,5-di-tert-butyl-2-nitrobenzene, should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity. The melting point of the purified solid should also be determined.
Data Presentation
| Parameter | Value |
| Reactants | |
| 1-bromo-3,5-di-tert-butylbenzene | 1.0 eq |
| Concentrated Nitric Acid (70%) | 1.2 eq |
| Concentrated Sulfuric Acid (98%) | 3.0 eq |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Work-up | |
| Quenching | Ice/Water |
| Extraction Solvent | Dichloromethane |
| Washing Agents | Water, Sat. NaHCO₃, Brine |
| Purification | |
| Method | Recrystallization or Column Chromatography |
| Expected Product | 1-bromo-3,5-di-tert-butyl-2-nitrobenzene |
Safety Precautions
-
This experiment must be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
Visualizations
Caption: Experimental workflow for the nitration of 1-bromo-3,5-di-tert-butylbenzene.
Application Notes and Protocols for the Synthesis of Sterically Hindered Anilines
Introduction
Sterically hindered anilines, characterized by bulky substituents at one or both ortho positions of the aniline ring, are crucial building blocks in medicinal chemistry, materials science, and catalysis.[1][2] Their unique steric and electronic properties are leveraged in the design of pharmaceuticals, agrochemicals, and specialized ligands for transition metal catalysis.[2][3][4] However, the synthesis of these compounds presents a significant challenge due to the steric hindrance around the nitrogen atom, which can impede bond formation.[5] This document provides an overview of modern synthetic strategies, detailed experimental protocols, and comparative data for the preparation of sterically hindered anilines, aimed at researchers and professionals in drug development and organic synthesis.
Synthetic Methodologies
Several catalytic and non-catalytic methods have been developed to overcome the steric challenges associated with aniline synthesis. The most prominent and effective methods include Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed amination of organoboron compounds, and direct C-N bond formation using hypervalent iodine reagents.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile cross-coupling reaction for forming C-N bonds.[6][7] The development of specialized, bulky phosphine ligands has been critical in extending the scope of this reaction to include sterically demanding aryl halides and amines.[3][6][8] Ligands like trineopentylphosphine (TNpP) and newly developed carbazolyl-derived P,N-ligands have shown high efficacy in coupling highly congested substrates, such as 2,6-diisopropylaniline with hindered aryl chlorides, achieving excellent yields.[3][8]
-
Copper-Catalyzed Amination: As a valuable alternative to palladium-catalyzed methods, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are effective for the synthesis of anilines.[5] A notable advancement is the copper-catalyzed electrophilic amination of aryl and heteroaryl boronic esters.[5][9][10] This method utilizes a catalyst generated in situ from commercially available copper(I) triflate and a diphosphine ligand, and is compatible with a wide array of functional groups under mild conditions.[9][10]
-
Hypervalent Iodine Reagents: A direct C-N bond formation can be achieved through the reaction of amides with diaryliodonium salts.[11] This approach is notable for not requiring a transition metal catalyst and has a broad scope for producing sterically congested 2,6-disubstituted anilines.[11]
-
Other Methods: Additional strategies include the direct alkylation of aniline derivatives, although this can sometimes lead to mixtures of products, and multi-step sequences involving non-catalyzed C-C bond formation followed by functional group manipulations to yield highly crowded anilines.[1][2]
Below is a general workflow for the synthesis of sterically hindered anilines, highlighting the key decision points and methodologies.
References
- 1. Buy 2,6-Di-tert-butylaniline | 2909-83-3 | 95% [smolecule.com]
- 2. Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09497K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Practical catalytic method for synthesis of sterically hindered anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis and evaluation of novel heterocyclic compounds with potential therapeutic applications. The following sections cover the preparation of nitrogen, oxygen, and sulfur-containing heterocycles and summarize their biological activities.
I. Synthesis and Anticancer Activity of Nitrogen-Containing Heterocycles: Benzimidazole Derivatives
Benzimidazole scaffolds are crucial in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[1] This section details the synthesis of a benzimidazole derivative and presents its anticancer activity.
Experimental Protocol: Synthesis of 2-Arylbenzimidazoles
This protocol describes a one-pot synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aldehydes using hydrogen peroxide as an oxidant.
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Hydrogen peroxide (30% solution)
-
Hydrochloric acid (HCl)
-
Acetonitrile
-
Sodium bicarbonate
-
Water
-
Ethanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in acetonitrile (15 mL).
-
To this solution, add HCl (2 mmol) and then slowly add H₂O₂ (2 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (typically 1.5-2 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing cold water (50 mL).
-
Neutralize the solution with sodium bicarbonate.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.
Experimental Workflow: Synthesis of 2-Arylbenzimidazoles
Caption: Workflow for the one-pot synthesis of 2-arylbenzimidazoles.
Quantitative Data: Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of newly synthesized benzimidazole hybrid heterocycles. The 50% growth inhibition (GI₅₀) values are presented in micromolar (µM) concentrations against various human cancer cell lines.
| Compound | Leukemia (RPMI-8226) GI₅₀ (µM) | Non-Small Cell Lung Cancer (NCI-H522) GI₅₀ (µM) | Colon Cancer (COLO 205) GI₅₀ (µM) | CNS Cancer (SF-295) GI₅₀ (µM) | Melanoma (UACC-62) GI₅₀ (µM) |
| 11 | 0.20 | 0.23 | 0.22 | 0.21 | 0.20 |
| 12 | 0.49 | 0.52 | 0.55 | 0.61 | 0.58 |
Data sourced from multiple studies and presented for comparative purposes.[2]
II. Synthesis and Biological Evaluation of Oxygen-Containing Heterocycles: Isoxazole Derivatives
Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are present in several clinically approved drugs.[1]
Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Materials:
-
Aldoxime
-
N-Chlorosuccinimide (NCS)
-
Terminal alkyne
-
Triethylamine (Et₃N)
-
Chloroform (CHCl₃)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the aldoxime (1 mmol) in chloroform (10 mL) in a round-bottom flask.
-
Add N-Chlorosuccinimide (NCS) (1.1 mmol) to the solution and stir at room temperature for 30 minutes to generate the hydroximoyl chloride.
-
To this mixture, add the terminal alkyne (1.2 mmol).
-
Slowly add triethylamine (Et₃N) (1.5 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted isoxazole.
Experimental Workflow: Synthesis of 3,5-Disubstituted Isoxazoles
References
Application Notes and Protocols: 1-Bromo-3,5-ditert-butyl-2-nitrobenzene as a Precursor for Substituted Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3,5-ditert-butyl-2-nitrobenzene is a versatile precursor for the synthesis of a variety of sterically hindered substituted phenols. The presence of two bulky tert-butyl groups provides significant steric shielding, influencing the reactivity and potential applications of the resulting phenol derivatives. The electron-withdrawing nitro group positioned ortho to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of a hydroxyl group or other oxygen-based nucleophiles. This document provides detailed application notes on the utility of these target molecules and a comprehensive protocol for the synthesis of the corresponding phenol, 3,5-di-tert-butyl-2-nitrophenol.
Application Notes
Sterically hindered phenols are a class of compounds with significant industrial and pharmaceutical importance, primarily due to their antioxidant properties. The bulky tert-butyl groups ortho and para to the phenolic hydroxyl group are crucial for this activity.
1. Antioxidant Properties and Radical Scavenging:
The primary application of sterically hindered phenols lies in their ability to act as radical scavengers. The phenolic proton is readily abstracted by free radicals, and the resulting phenoxy radical is stabilized by resonance and the steric hindrance provided by the tert-butyl groups. This prevents the propagation of radical chain reactions, which are implicated in oxidative stress-related diseases and the degradation of materials. The introduction of a nitro group can modulate the electronic properties and, consequently, the antioxidant capacity of the phenol.
2. Intermediates in Drug Discovery:
The substituted phenol core structure is a common motif in a wide range of biologically active molecules. Starting from this compound, a variety of phenol derivatives can be synthesized. The nitro group can be further functionalized, for example, by reduction to an amine, which opens up possibilities for the synthesis of libraries of compounds for screening in drug discovery programs. These compounds can be investigated for a range of activities, including anti-inflammatory, anticancer, and neuroprotective effects. For instance, some studies have shown that certain sterically hindered phenols exhibit cytotoxicity against various cancer cell lines.
3. Polymer Additives and Stabilizers:
The antioxidant properties of sterically hindered phenols make them excellent additives for plastics, elastomers, and other polymeric materials. They protect the polymers from degradation caused by heat, light, and oxidation, thereby extending their service life. The specific substitution pattern of the phenols derived from this compound can be tailored to optimize their solubility and compatibility with different polymer matrices.
Experimental Protocols
Synthesis of 3,5-di-tert-butyl-2-nitrophenol via Nucleophilic Aromatic Substitution
This protocol details the conversion of this compound to 3,5-di-tert-butyl-2-nitrophenol. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the bromide is displaced by a hydroxide ion. The ortho-nitro group is essential for activating the aryl halide towards this reaction.
Reaction Scheme:
A chemical reaction scheme.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 56649-53-1 | 314.23 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 |
| Diethyl ether | 60-29-7 | 74.12 |
| Hydrochloric Acid (HCl), 1 M aqueous solution | 7647-01-0 | 36.46 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Base: To the stirred solution, add powdered potassium hydroxide (KOH) (2.0 - 3.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water.
-
Acidify the aqueous solution to pH ~2-3 with 1 M HCl. This will protonate the phenoxide to form the phenol, which may precipitate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3,5-di-tert-butyl-2-nitrophenol can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Expected Yield: The yield of 3,5-di-tert-butyl-2-nitrophenol is typically in the range of 70-85% after purification.
Characterization Data for 3,5-di-tert-butyl-2-nitrophenol:
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO₃ |
| Molecular Weight | 251.32 g/mol |
| Appearance | Yellow solid |
| Melting Point | 65-68 °C |
| ¹H NMR (CDCl₃, ppm) | δ 11.3 (s, 1H, OH), 7.6 (d, 1H, ArH), 7.2 (d, 1H, ArH), 1.4 (s, 9H, tBu), 1.3 (s, 9H, tBu) |
| ¹³C NMR (CDCl₃, ppm) | δ 155.0, 141.2, 137.5, 130.1, 125.8, 122.6, 35.4, 34.7, 31.5, 29.8 |
Visualizations
Experimental Workflow
A flowchart of the experimental workflow.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction mechanism.
Safety Precautions
-
This compound is a halogenated nitroaromatic compound and should be handled with care.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Dimethyl sulfoxide can enhance the absorption of other chemicals through the skin.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Synthetic Routes to Derivatives of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various derivatives of 1-bromo-3,5-ditert-butyl-2-nitrobenzene. This versatile building block offers three key reactive sites: the bromine atom, the nitro group, and the aromatic ring itself, allowing for a diverse range of chemical transformations. The significant steric hindrance provided by the two tert-butyl groups influences the reactivity and requires careful consideration in the selection of reaction conditions. The following sections outline plausible synthetic pathways, including nucleophilic aromatic substitution, reduction of the nitro group with subsequent derivatization, and palladium-catalyzed cross-coupling reactions.
I. Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position
The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the aryl halide for nucleophilic aromatic substitution (SNAr).[1][2] This allows for the displacement of the bromide with a variety of nucleophiles to furnish ether, amine, and thioether derivatives. The reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the nitro group.[1][2][3]
Logical Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for SNAr reactions.
Experimental Protocol: General Procedure for SNAr
-
To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO), add the desired nucleophile (1.1-1.5 eq.) and a base (1.5-2.0 eq., e.g., K₂CO₃, NaH).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Data Summary for SNAr Reactions
| Nucleophile (Example) | Base (Example) | Solvent (Example) | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 120 | 12 | 75-85 |
| Aniline | NaOtBu | Toluene | 100 | 8 | 70-80 |
| Thiophenol | K₂CO₃ | DMSO | 100 | 6 | 80-90 |
Note: The data in this table are estimated based on general SNAr reactions on activated aryl halides and may require optimization for this specific substrate.
II. Reduction of the Nitro Group and Subsequent Derivatization
The nitro group can be selectively reduced to an amine, yielding 2-bromo-4,6-ditert-butylaniline. This aniline derivative is a valuable intermediate that can be further functionalized. The selective reduction of a nitro group in the presence of an aryl bromide can be achieved using various reagents, with iron powder in the presence of an acid or ammonium chloride being a common and effective method.[4]
Synthetic Pathway for Reduction and Derivatization
Caption: Reduction and subsequent derivatization pathway.
Experimental Protocol: Selective Nitro Group Reduction
-
In a round-bottom flask, suspend this compound (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water.
-
Add a catalytic amount of ammonium chloride or acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-bromo-4,6-ditert-butylaniline, which can often be used in the next step without further purification.
Data Summary for Nitro Reduction
| Reductant | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) |
| Fe | Ethanol/H₂O | NH₄Cl | Reflux | 2-4 | 85-95 |
| SnCl₂·2H₂O | Ethanol | - | Reflux | 1-3 | 80-90 |
| H₂ (50 psi) | Methanol | Pd/C (5 mol%) | 25 | 4-6 | >90 |
Note: The data in this table are based on general procedures for nitro group reduction and may require optimization.
Subsequent Derivatization of 2-Bromo-4,6-ditert-butylaniline
The resulting sterically hindered aniline can undergo various transformations:
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.
-
Diazotization: Treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt, which can then be used in Sandmeyer or similar reactions.
III. Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The steric hindrance from the tert-butyl groups may necessitate the use of specialized bulky phosphine ligands to facilitate the reaction.
Synthetic Pathways for Cross-Coupling Reactions
Caption: Palladium-catalyzed cross-coupling pathways.
Experimental Protocol: General Procedure for Suzuki Coupling
-
To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) in a suitable solvent (e.g., toluene, dioxane, and water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon, nitrogen) at 80-110°C until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), an amine (1.1-1.3 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 eq.) in a dry solvent (e.g., toluene, dioxane).
-
Seal the reaction vessel and heat to 80-120°C, monitoring for completion.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by column chromatography. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[5]
Data Summary for Cross-Coupling Reactions
| Reaction Type | Coupling Partner (Example) | Catalyst (Example) | Ligand (Example) | Base (Example) | Temp. (°C) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 90 | 70-85 |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 100 | 65-80 |
Note: The data in this table are estimates and highly dependent on the specific substrates, catalyst, and ligand system chosen. Optimization will be necessary.
References
Application Notes and Protocols for the Synthesis of Specialty Chemicals and Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of two classes of advanced materials: Metal-Organic Frameworks (MOFs) for catalytic applications and Aptamer-Functionalized Nanoparticles for targeted drug delivery.
Metal-Organic Framework UiO-66 as a Versatile Catalyst
Application Note:
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and the presence of catalytically active metal sites make them promising materials for various catalytic applications. UiO-66, a zirconium-based MOF, is particularly noteworthy for its exceptional thermal and chemical stability.[1][2] The catalytic activity of UiO-66 can be further enhanced by introducing defects into its structure, which can create coordinatively unsaturated metal sites that act as Lewis or Brønsted acid centers.[3] These properties make UiO-66 an effective catalyst for a range of organic transformations.
Quantitative Data Summary:
The catalytic performance of UiO-66 is highly dependent on its synthesis conditions and the presence of defects. The following table summarizes key performance indicators for UiO-66 in catalytic applications.
| Catalyst | Synthesis Temperature (°C) | Synthesis Time (h) | BET Surface Area (m²/g) | Catalytic Activity (Example Reaction) | Reference |
| UiO-66 | 120 | 24 | ~1200 | Isomerization of glucose to fructose | [4] |
| UiO-66 (defective) | 140 | 6 | 1299 | CO Oxidation | [5][6] |
| UiO-66-NH2 | - | - | - | Not specified | [7] |
| Mn/UiO-66 | 150 | - | - | 98% NO conversion | [6] |
Experimental Protocol: Solvothermal Synthesis of UiO-66
This protocol describes a solvothermal method for the synthesis of UiO-66.[1][2][8]
Materials:
-
Zirconium tetrachloride (ZrCl₄) or Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)
-
1,4-benzenedicarboxylic acid (H₂BDC)
-
N,N-dimethylformamide (DMF)
-
Chloroform
-
Methanol
Procedure:
-
Dissolve 0.53 g of ZrCl₄ and 0.34 g of H₂BDC in 30 mL of DMF in a vial.[2] Alternatively, dissolve 3.900 g of ZrOCl₂·8H₂O and 2.001 g of H₂BDC in separate 50 mL portions of DMF.[8]
-
If using the two-solution method, slowly add the metal salt solution to the organic linker solution while stirring.[8]
-
Stir the resulting solution for 30 minutes.[2]
-
Seal the vial and heat it in an oven at 120-140°C for 6-24 hours.[1][2][8]
-
After cooling to room temperature, a white precipitate will have formed.
-
Separate the solid product by centrifugation at 2500 rpm for 30 minutes or by decantation.[1][8]
-
Wash the solid product several times with DMF and then with methanol or chloroform to remove unreacted starting materials and solvent.[1][8]
-
Dry the final UiO-66 product in air at room temperature or at 60-70°C.[1][8]
Characterization:
The synthesized UiO-66 can be characterized by the following techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure. Characteristic peaks for UiO-66 are expected at 2θ values of 7.3°, 8.49°, and 25.8°.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework. UiO-66 is typically stable up to 500°C.[2]
-
N₂ Adsorption-Desorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
Experimental Workflow for UiO-66 Synthesis and Catalytic Testing
Caption: Workflow for the synthesis, characterization, and catalytic testing of UiO-66.
Aptamer-Functionalized Gold Nanoparticles for Targeted Doxorubicin Delivery
Application Note:
Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity.[9] When functionalized onto nanoparticles, they can serve as targeting ligands to direct the nanoparticles to specific cells or tissues, such as cancer cells.[9][10] Gold nanoparticles (AuNPs) are excellent scaffolds for drug delivery due to their biocompatibility, ease of synthesis and surface modification, and unique optical properties.[11] This application note describes the synthesis of aptamer-functionalized gold nanoparticles loaded with the anticancer drug doxorubicin (DOX) for targeted cancer therapy.[10][12][13] The AS1411 aptamer, which targets the nucleolin protein often overexpressed on the surface of cancer cells, is used as the targeting moiety.[12]
Quantitative Data Summary:
The following table summarizes key parameters for the aptamer-functionalized gold nanoparticle drug delivery system.
| Parameter | Value | Reference |
| AuNP Core Diameter | ~15 nm | [14] |
| Hydrodynamic Diameter of Final Nanoparticle | ~39.9 nm | [12] |
| Zeta Potential | -29.3 mV | [12] |
| Doxorubicin Loading Efficiency | Up to 90% | [12] |
| Doxorubicin Release (over 4 days) | ~10% | [12] |
Experimental Protocol: Synthesis of AS1411-Aptamer-PEG-PEI-AuNPs Loaded with Doxorubicin
This protocol is a multi-step process involving the synthesis of a copolymer, gold nanoparticles, and subsequent functionalization and drug loading.[10][13]
Materials:
-
Polyethylene glycol (PEG)
-
Succinic anhydride (SA)
-
4-dimethylaminopyridine (DMAP)
-
Triethylamine (TEA)
-
Anhydrous tetrahydrofuran (THF)
-
1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Polyethyleneimine (PEI)
-
Dimethyl sulfoxide (DMSO)
-
Auric chloride (HAuCl₄)
-
Sodium borohydride (NaBH₄)
-
Doxorubicin (DOX)
-
AS1411 Aptamer (thiol-modified for AuNP conjugation)
Procedure:
Part 1: Synthesis of Carboxyl-Terminated PEG (CT-PEG) [13]
-
In a round bottom flask, dissolve 1.46 g of succinic anhydride and 209 mg of DMAP in 15 mL of anhydrous THF at 0°C.
-
In a separate flask, dissolve 4.28 g of PEG and 1.8 mL of TEA in 15 mL of anhydrous THF.
-
Slowly add the PEG/TEA solution to the succinic anhydride solution under a nitrogen atmosphere.
-
Stir the reaction at 0°C for 2 hours, then at room temperature overnight.
-
Concentrate the solution using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer and evaporate the solvent to obtain CT-PEG.
Part 2: Synthesis of PEI-g-PEG Copolymer [13]
-
Dissolve 305.47 mg of CT-PEG in 5 mL of DMSO.
-
Add a solution of 49.46 mg of EDC in 5 mL of DMSO and stir for 30 minutes.
-
Add a solution of 29.69 mg of NHS in 5 mL of DMSO and stir for 3 hours.
-
Add a solution of 28.6 µL of PEI in 10 mL of DMSO dropwise and stir for at least 3 days.
Part 3: Synthesis of PEI-g-PEG Coated Gold Nanoparticles (AuNPs) [10]
-
Add the PEI-g-PEG copolymer solution to 100 mL of 0.3 mM auric chloride solution and stir for 3 hours.
-
Add 1 mL of 1 mg/mL sodium borohydride solution. The color should change from yellow to golden yellow.
-
Stir for an additional 3 hours.
Part 4: Doxorubicin (DOX) Loading [10]
-
To 20 mL of the PEI-g-PEG coated AuNP solution, add 1 mL of 2.2 mg/mL DOX solution.
-
Add solutions of 0.727 mg of EDC and 0.437 mg of NHS in ultrapure water.
-
Incubate with stirring for 1 hour at room temperature.
Part 5: Aptamer Conjugation [10]
-
To the DOX-loaded AuNP solution, add the AS1411 aptamer solution.
-
Add solutions of 28.76 mg of EDC and 17.27 mg of NHS in ultrapure water.
-
Incubate with stirring for 1 hour at room temperature.
-
Purify the final product by centrifugation and resuspend in a suitable buffer.
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted delivery of DOX to cancer cells via aptamer-functionalized nanoparticles.
References
- 1. iptek.its.ac.id [iptek.its.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Video: Synthesis of Aptamer-PEI-g-PEG Modified Gold Nanoparticles Loaded with Doxorubicin for Targeted Drug Delivery [jove.com]
- 11. Progress and Challenges in Developing Aptamer-Functionalized Targeted Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Aptamer-PEI-g-PEG Modified Gold Nanoparticles Loaded with Doxorubicin for Targeted Drug Delivery [jove.com]
- 14. PrPC Aptamer Conjugated–Gold Nanoparticles for Targeted Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark, oily residue. How can I induce crystallization?
A1: Dark, oily products often contain impurities that inhibit crystallization. Here are a few troubleshooting steps:
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Initial Wash: Begin by washing the crude material with a non-polar solvent like hexane or petroleum ether to remove highly non-polar impurities. This can sometimes be sufficient to yield a solid product upon removal of the solvent.
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Solvent Screening for Recrystallization: If an initial wash is insufficient, perform a small-scale solvent screening for recrystallization. Test a range of solvents from polar to non-polar. Based on the purification of similar compounds, suitable solvents to try are ethanol, methanol, isopropanol, or mixtures of a polar solvent with a non-polar co-solvent (e.g., ethanol/water, ethyl acetate/hexane).
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Seeding: If you have a small amount of pure crystalline product from a previous batch, adding a seed crystal to a supersaturated solution of the crude product can induce crystallization.
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q2: I performed a recrystallization, but the purity of my product did not improve significantly. What should I do?
A2: This suggests that the impurities have similar solubility properties to your desired product in the chosen solvent system.
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Change the Solvent System: Try a different recrystallization solvent or a solvent mixture with a different polarity.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the recommended next step for separating compounds with similar polarities.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities can arise from the starting materials and side reactions during the synthesis. The primary starting material is 1-bromo-3,5-di-tert-butylbenzene. The nitration of this substrate is expected to be regioselective for the 2-position due to the steric hindrance from the two tert-butyl groups. However, other isomers may still form in small amounts.
Potential Impurities:
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Unreacted Starting Material: 1-Bromo-3,5-di-tert-butylbenzene.
-
Isomeric Products: 1-Bromo-3,5-ditert-butyl-4-nitrobenzene and 1-Bromo-3,5-ditert-butyl-6-nitrobenzene (which is identical to the 2-nitro isomer). Due to steric hindrance, the 4-nitro isomer is a likely minor impurity.
-
Di-nitrated Products: Formation of dinitro-isomers is possible if the reaction conditions are too harsh.
Q4: I am setting up a column chromatography protocol. What stationary and mobile phases should I start with?
A4: For a compound with the expected polarity of this compound, silica gel is a suitable stationary phase. For the mobile phase (eluent), a good starting point is a non-polar solvent with a small amount of a more polar co-solvent.
Recommended Starting Conditions for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Initial Eluent System: A mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a suggested starting point based on methods for similar nitroaromatic compounds.
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. Stir and gently heat the mixture on a hot plate until the solid is fully dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. For better crystal formation, do not disturb the flask during this initial cooling phase.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification by silica gel chromatography. The optimal eluent composition should be determined by TLC beforehand.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Purification Technique | Solvent/Eluent System | Typical Purity | Notes |
| Recrystallization | Ethanol or Ethanol/Water | >95% (expected) | Good for removing non-polar and highly polar impurities. |
| Recrystallization | Hexane or Petroleum Ether | Variable | May be effective if the primary impurities are significantly more polar. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >99% (achievable) | Effective for separating isomers and other impurities with similar polarity. |
Visualizations
Common side products in the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the electrophilic nitration of 1-Bromo-3,5-di-tert-butylbenzene. This precursor is typically synthesized via bromination of 1,3-di-tert-butylbenzene or through a Sandmeyer reaction of 3,5-di-tert-butylaniline.
Q2: What are the expected major and minor products in this synthesis?
A2: The desired product, this compound, is the expected major product. The directing effects of the substituents on the starting material (1-Bromo-3,5-di-tert-butylbenzene) guide the regioselectivity of the nitration. The two tert-butyl groups are activating and ortho, para-directing, while the bromine atom is deactivating but also ortho, para-directing. Due to significant steric hindrance from the bulky tert-butyl groups at positions 4 and 6, the electrophilic attack of the nitronium ion (NO₂⁺) is most favorable at the less hindered position 2.
Minor side products may include regioisomers such as 1-Bromo-3,5-ditert-butyl-4-nitrobenzene, dinitrated products, and potentially products arising from de-tert-butylation under harsh reaction conditions.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, careful control of reaction conditions is crucial. This includes:
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Temperature: Maintain a low reaction temperature (typically 0-5 °C) to reduce the rate of competing side reactions.
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Nitrating Agent: Use a mild nitrating agent or a stoichiometric amount of a stronger agent (e.g., a mixture of nitric acid and sulfuric acid).
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Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) to avoid prolonged reaction times that can lead to over-nitration.
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Purity of Starting Material: Ensure the 1-Bromo-3,5-di-tert-butylbenzene starting material is of high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired product | Incomplete reaction. | Increase the reaction time slightly and monitor by TLC. Ensure the nitrating agent is active and used in the correct stoichiometry. |
| Suboptimal reaction temperature. | Maintain the recommended low temperature to prevent decomposition of the product or starting material. | |
| Formation of significant amounts of isomeric side products (e.g., 4-nitro isomer) | Higher reaction temperatures may overcome the steric hindrance at the 4-position. | Strictly maintain the reaction temperature at 0-5 °C. |
| Presence of dinitrated side products | Excess of nitrating agent or elevated reaction temperature. | Use a stoichiometric amount of the nitrating agent. Add the nitrating agent dropwise to the reaction mixture to maintain a low concentration. Keep the temperature low. |
| Evidence of de-tert-butylation | Use of a very strong nitrating system or high temperatures. | Employ milder nitrating conditions. Acyl nitrates or nitronium tetrafluoroborate at low temperatures can be considered as alternatives to mixed acid. |
| Difficult purification of the final product | Presence of multiple, closely-related side products. | Utilize column chromatography with a carefully selected eluent system for separation. Recrystallization from a suitable solvent (e.g., ethanol or hexane) may also be effective if the impurities have significantly different solubilities. |
Data Presentation: Common Side Products
| Side Product | Structure | Reason for Formation | Proposed Mitigation Strategy |
| 1-Bromo-3,5-ditert-butyl-4-nitrobenzene | Isomer | Electrophilic attack at the sterically hindered but electronically activated 4-position. | Maintain low reaction temperature; use a sterically bulky nitrating agent. |
| 1-Bromo-3,5-ditert-butyl-2,4-dinitrobenzene | Dinitration | Harsh reaction conditions (excess nitrating agent, high temperature). | Use stoichiometric nitrating agent; maintain low temperature; monitor reaction time. |
| 1-Bromo-3-tert-butyl-2-nitrobenzene | De-tert-butylation | Strong acidic conditions and elevated temperatures can lead to the loss of a tert-butyl group. | Use milder nitrating conditions; avoid prolonged exposure to strong acids at high temperatures. |
| 1-Bromo-3,5-di-tert-butylbenzene | Unreacted Starting Material | Incomplete reaction. | Ensure sufficient reaction time and proper stoichiometry of reagents. |
Experimental Protocols
Synthesis of this compound
Materials:
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1-Bromo-3,5-di-tert-butylbenzene
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (anhydrous)
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Ice
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Saturated Sodium Bicarbonate solution
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Anhydrous Magnesium Sulfate
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Bromo-3,5-di-tert-butylbenzene (1.0 eq) in dichloromethane.
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Cool the flask to 0 °C in an ice bath.
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Slowly add concentrated sulfuric acid (2.0 eq) to the stirred solution, maintaining the temperature below 5 °C.
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In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C.
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Add the nitrating mixture dropwise to the reaction flask over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, slowly pour the reaction mixture over crushed ice.
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Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization from ethanol to yield pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and its common side products.
Technical Support Center: Synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step synthesis of this compound, providing potential causes and recommended solutions.
Step 1: Bromination of 1,3-di-tert-butylbenzene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 1-Bromo-3,5-di-tert-butylbenzene | Incomplete reaction. | - Ensure the use of a suitable catalyst (e.g., iron powder). - Extend the reaction time. - Monitor the reaction progress using TLC or GC. |
| Loss of product during workup. | - Ensure complete extraction of the product from the aqueous layer. - Minimize the number of purification steps. | |
| Formation of di-brominated side products | Excess bromine used. | - Use a stoichiometric amount of bromine relative to the starting material. |
| Reaction temperature is too high. | - Maintain a low reaction temperature (e.g., 0°C) to improve selectivity. | |
| Presence of unreacted starting material in the final product | Insufficient amount of bromine. | - Use a slight excess of bromine to ensure complete conversion of the starting material. |
| Inefficient stirring. | - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
Step 2: Nitration of 1-Bromo-3,5-di-tert-butylbenzene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete nitration. | - Use a stronger nitrating agent (e.g., fuming nitric acid with sulfuric acid). - Increase the reaction temperature cautiously, monitoring for side product formation. |
| Formation of multiple isomers. | - Control the reaction temperature to favor the formation of the desired 2-nitro isomer. Lower temperatures generally increase regioselectivity. | |
| Product degradation. | - Avoid excessively high temperatures and prolonged reaction times, which can lead to decomposition. | |
| Formation of unwanted isomers (e.g., 4-nitro isomer) | Steric hindrance and electronic effects. | - While the 2-position is favored, some formation of the 4-nitro isomer is possible. Optimize reaction conditions (temperature, nitrating agent) to maximize the yield of the desired isomer. Purification by chromatography may be necessary. |
| Formation of dinitro or other over-nitrated products | Harsh reaction conditions. | - Use a milder nitrating agent. - Carefully control the stoichiometry of the nitrating agent. - Maintain a low reaction temperature. |
| Difficulty in isolating the pure product | Similar physical properties of isomers. | - Employ column chromatography with a suitable solvent system for efficient separation. - Recrystallization from an appropriate solvent may also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: What are the key safety precautions to consider during this synthesis?
A2: Both bromination and nitration reactions involve hazardous reagents and require strict safety measures.
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Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
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Nitrating agents , such as mixtures of nitric acid and sulfuric acid, are extremely corrosive and strong oxidizing agents. These reactions are highly exothermic and require careful temperature control to prevent runaway reactions. Always add the nitrating agent slowly and with cooling.
Q3: How can I monitor the progress of the reactions?
A3: The progress of both the bromination and nitration reactions can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By comparing the reaction mixture to the starting material and, if available, a standard of the product, you can determine the extent of the reaction and the formation of any side products.
Q4: What is the role of the iron catalyst in the bromination step?
A4: The iron powder acts as a Lewis acid catalyst in the electrophilic aromatic bromination. It polarizes the bromine molecule, making it a more potent electrophile to attack the aromatic ring.
Q5: Why is the nitration of 1-Bromo-3,5-di-tert-butylbenzene expected to be regioselective for the 2-position?
A5: The regioselectivity is governed by the directing effects of the substituents on the benzene ring. The two tert-butyl groups are strongly activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. The combined effect of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to the bromine (positions 2, 4, and 6). However, the position between the two bulky tert-butyl groups (position 4) is highly sterically hindered. Therefore, the nitration is most likely to occur at the less hindered 2- (or 6-) position.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene
This protocol is adapted from procedures for the bromination of similar sterically hindered benzenes.
Materials:
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1,3-di-tert-butylbenzene
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Bromine
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Iron powder
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Dichloromethane (or another suitable solvent)
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Saturated sodium bicarbonate solution
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Saturated sodium thiosulfate solution
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Anhydrous magnesium sulfate
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Hexane (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-di-tert-butylbenzene in dichloromethane.
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Cool the flask to 0°C in an ice bath.
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Add a catalytic amount of iron powder to the solution.
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Slowly add a stoichiometric amount of bromine dropwise to the stirred solution while maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction to stir at 0°C for several hours, monitoring the progress by TLC.
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Once the reaction is complete, quench the reaction by slowly adding a saturated sodium thiosulfate solution to neutralize any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution and then with water.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from hexane to obtain 1-Bromo-3,5-di-tert-butylbenzene.
Step 2: Synthesis of this compound
This is a general protocol for the nitration of an activated, sterically hindered aromatic compound.
Materials:
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1-Bromo-3,5-di-tert-butylbenzene
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Concentrated sulfuric acid (98%)
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Fuming nitric acid (or concentrated nitric acid)
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Dichloromethane (or another suitable solvent)
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Ice
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve 1-Bromo-3,5-di-tert-butylbenzene in dichloromethane.
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Cool the flask to 0°C in an ice-salt bath.
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In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.
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Slowly add the nitrating mixture dropwise to the stirred solution of the bromo compound, ensuring the temperature does not rise above 5-10°C.
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After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction by TLC.
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Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
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Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution until the washings are neutral.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Aromatic Nitration
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Bromobenzene | Conc. HNO₃ / Conc. H₂SO₄ | - | < 60 | Good | General procedure |
| 2-nitro-1,4-di-t-butylbenzene | Not specified | Not specified | Not specified | Not specified | [1] |
| 1,2-di-tert.butylbenzene | Not specified | Not specified | Not specified | Not specified | [2] |
Note: Specific yield data for the nitration of 1-Bromo-3,5-di-tert-butylbenzene is not available in the provided search results. The table provides a general comparison with similar reactions.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the nitration step.
References
Troubleshooting guide for the bromination of 3,5-di-tert-butyl-nitrobenzene
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the bromination of 3,5-di-tert-butyl-nitrobenzene. This document includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, quantitative data summaries, and visual aids to clarify experimental workflows and decision-making processes.
Experimental Protocol: Bromination of 3,5-di-tert-butyl-nitrobenzene
This protocol is adapted from established methods for the bromination of highly deactivated and sterically hindered aromatic compounds.[1][2]
Materials and Reagents:
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3,5-di-tert-butyl-nitrobenzene
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid (98%)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Saturated Sodium Sulfite Solution (Na₂SO₃)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Hexanes
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Ethyl Acetate
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Glassware for filtration and crystallization
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TLC plates and developing chamber
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Column chromatography setup
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-di-tert-butyl-nitrobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath).
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Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture over crushed ice. The crude product may precipitate out.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers sequentially with water, saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2-bromo-3,5-di-tert-butyl-nitrobenzene.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of 3,5-di-tert-butyl-nitrobenzene.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: The reaction is very slow or does not proceed to completion. | 1. Insufficient activation of the brominating agent. 2. The aromatic ring is highly deactivated by the nitro group and sterically hindered by the tert-butyl groups.[1][2] 3. Low reaction temperature. | 1. Ensure the use of concentrated sulfuric acid as the solvent and catalyst. 2. Consider increasing the reaction temperature gradually (e.g., to 40-60 °C) while carefully monitoring for side product formation.[2] 3. Increase the reaction time. 4. Consider using a more potent brominating agent like dibromoisocyanuric acid in concentrated sulfuric acid. |
| Q2: Multiple products are observed on the TLC plate. | 1. Formation of polybrominated side products. 2. Isomer formation due to competing directing effects. 3. Side-chain bromination (less likely with tert-butyl groups). | 1. Use a controlled amount of the brominating agent (e.g., 1.05-1.1 equivalents of NBS). 2. Maintain a low reaction temperature to improve selectivity. 3. Carefully perform column chromatography to separate the isomers. |
| Q3: The desired product yield is low. | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Formation of unidentified side products. | 1. Refer to the troubleshooting steps for slow or incomplete reactions (Q1). 2. Ensure efficient extraction and careful handling during purification steps. 3. Analyze the crude product by GC-MS or LC-MS to identify major side products and optimize the reaction conditions to minimize their formation. |
| Q4: How can I confirm the regioselectivity of the bromination? | The directing effects of the nitro group (meta-directing) and the tert-butyl groups (ortho, para-directing) along with steric hindrance determine the position of bromination. | The bromine atom is expected to add at the C2 position (ortho to one tert-butyl group and meta to the nitro group). This can be confirmed by ¹H and ¹³C NMR spectroscopy. The proton and carbon signals will show characteristic shifts and coupling patterns corresponding to the 1,2,3,5-tetrasubstituted benzene ring. |
| Q5: What are the best methods for purifying the final product? | The product mixture may contain the starting material, the desired product, and potentially isomeric or polybrominated byproducts. | 1. Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is recommended. 2. Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) can be used for further purification.[3] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the bromination of deactivated aromatic compounds, which can serve as a reference for optimizing the bromination of 3,5-di-tert-butyl-nitrobenzene.
Table 1: Bromination of Deactivated Aromatic Compounds with NBS in Concentrated H₂SO₄ [2]
| Substrate | Product | Time (h) | Temperature (°C) | Yield (%) |
| Nitrobenzene | 3-Bromonitrobenzene | 1.5 | 60 | 90 |
| 1,3-Dinitrobenzene | 1-Bromo-3,5-dinitrobenzene | 2.0 | 60 | 87 |
| 3-Nitrobenzaldehyde | 3-Bromo-5-nitrobenzaldehyde | 1.5 | 60 | 92 |
| Methyl 3-nitrobenzoate | Methyl 3-bromo-5-nitrobenzoate | 2.5 | 60 | 88 |
Table 2: Bromination of 1,3,5-Tri-tert-butylbenzene [3]
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) of Monobrominated Product |
| Br₂ (2 equiv.) | Iron Powder | CCl₄ | 0 | 75 |
Visualizations
Experimental Workflow for Bromination of 3,5-di-tert-butyl-nitrobenzene
References
Optimization of reaction conditions for synthesizing 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and commonly employed strategy for synthesizing this compound is through the electrophilic nitration of 1-Bromo-3,5-di-tert-butylbenzene. This reaction introduces a nitro (-NO2) group onto the aromatic ring. The bulky tert-butyl groups and the bromine atom on the starting material will direct the position of the incoming nitro group.
Q2: What are the expected isomers from the nitration of 1-Bromo-3,5-di-tert-butylbenzene?
A2: The directing effects of the substituents on the benzene ring determine the regioselectivity of the nitration. The two bulky tert-butyl groups are ortho, para-directing, while the bromine atom is also an ortho, para-director. Due to steric hindrance from the large tert-butyl groups, substitution at the positions ortho to them is less likely. Therefore, the primary product expected is this compound, with potential formation of other isomers such as 1-Bromo-3,5-ditert-butyl-4-nitrobenzene and 1-Bromo-3,5-ditert-butyl-6-nitrobenzene as minor byproducts.
Q3: What are the critical parameters to control during the nitration reaction?
A3: The critical parameters to control for a successful nitration are:
-
Temperature: Nitration reactions are typically exothermic. Maintaining a low temperature (e.g., 0-5 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.
-
Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The ratio of these acids can influence the reaction rate and selectivity.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC-MS) to determine the point of maximum conversion of the starting material and to avoid the formation of degradation products.
-
Quenching: The reaction must be carefully quenched by pouring the reaction mixture onto ice to deactivate the nitrating agent and precipitate the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of the product during workup. 3. Ineffective nitrating agent. | 1. Increase reaction time or slowly increase the temperature (monitor closely). 2. Ensure the reaction is properly quenched on ice before extraction. 3. Use fresh, concentrated acids. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high. 2. Incorrect ratio of nitrating agents. | 1. Maintain a lower reaction temperature (0-5 °C). 2. Optimize the ratio of nitric acid to sulfuric acid. A higher proportion of sulfuric acid can increase the concentration of the nitronium ion and may affect selectivity. |
| Formation of Dark-Colored Byproducts | Oxidation of the aromatic ring or side reactions. | 1. Maintain a low reaction temperature. 2. Ensure the starting material is pure. 3. Use a milder nitrating agent if possible. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and isomers/byproducts. 2. Oily product that is difficult to crystallize. | 1. Use column chromatography with a carefully selected eluent system for separation. 2. Attempt recrystallization from different solvents or solvent mixtures (e.g., ethanol, methanol, hexanes). |
Experimental Protocols
Hypothetical Protocol for the Nitration of 1-Bromo-3,5-di-tert-butylbenzene
This protocol is a general guideline based on standard nitration procedures for substituted benzenes and should be optimized for the specific substrate.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1-Bromo-3,5-di-tert-butylbenzene dissolved in a suitable solvent (e.g., dichloromethane or excess sulfuric acid) to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. A typical ratio is 1:2 v/v of nitric acid to sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the solution of the starting material while maintaining the temperature between 0 and 5 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Extraction: The precipitated solid can be collected by filtration. If the product is oily, extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Conditions for Nitration of Aromatic Compounds
| Starting Material | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Nitrobenzene | 1,3-dibromo-5,5-dimethylhydantoin / H₂SO₄ | 30-40 | - | 95 | [1] |
| Toluene | HNO₃ / H₂SO₄ | 30-40 | - | - | [2] |
| Anisole | Acetyl nitrate | - | - | 82 (dinitro) | [3] |
| Boc-Tyr-OH | t-BuONO | Room Temp | 3 | >95 | [4] |
Note: This table presents data for related nitration reactions to provide a general understanding of reaction conditions. Conditions for the specific synthesis of this compound may vary.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. CN103804197A - Preparation method of 1-bromo-3-nitrobenzene - Google Patents [patents.google.com]
- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Nitration of 1-Bromo-3,5-di-tert-butylbenzene
Welcome to the technical support center for the regioselective nitration of 1-bromo-3,5-di-tert-butylbenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective nitration of 1-bromo-3,5-di-tert-butylbenzene?
A1: The primary challenges stem from the inherent structural properties of the starting material:
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Steric Hindrance: The two bulky tert-butyl groups significantly hinder electrophilic attack at the positions ortho to them (positions 2, 4, and 6). Substitution at the 4-position, located between the two tert-butyl groups, is particularly disfavored.
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Conflicting Directing Effects: The bromo substituent is an ortho-, para-director, while the tert-butyl groups are also ortho-, para-directors. This leads to a competition for the site of nitration.
-
Potential for Byproducts: The steric hindrance may necessitate harsh reaction conditions, which can lead to the formation of unwanted byproducts, including dinitrated compounds or products resulting from ipso-substitution (replacement of a tert-butyl or bromo group).
Q2: What is the expected major product of the mononitration of 1-bromo-3,5-di-tert-butylbenzene?
A2: The most probable major product is 1-bromo-3,5-di-tert-butyl-2-nitrobenzene . While positions 2 and 6 are sterically hindered by an adjacent tert-butyl group, they are electronically activated by both the bromo and a tert-butyl group. The extreme steric hindrance at the 4-position (para to the bromo group and between two tert-butyl groups) makes nitration at this site highly unlikely.
Q3: What are the typical reaction conditions for the nitration of sterically hindered bromo-alkylbenzenes?
A3: A common method involves the use of a nitrating mixture, typically consisting of nitric acid and a strong acid catalyst like sulfuric acid. The reaction is often carried out at controlled, low temperatures to minimize the formation of byproducts. The choice of solvent can also influence the reaction's selectivity and rate.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficiently activated nitrating agent. | Ensure the use of concentrated or fuming nitric acid in combination with a strong acid catalyst like concentrated sulfuric acid. | The formation of the highly electrophilic nitronium ion (NO₂⁺) is crucial for the reaction to proceed. |
| Reaction temperature is too low. | While low temperatures are generally preferred to control selectivity, excessively low temperatures may not provide enough energy to overcome the activation barrier, especially with a sterically hindered substrate. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). | An increase in the reaction rate and conversion of the starting material. Monitor for the formation of byproducts. |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS. | Increased conversion of the starting material to the desired product. |
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reaction temperature is too high. | High temperatures can lead to the formation of thermodynamically favored, but undesired, isomers. Maintain a low and consistent reaction temperature (e.g., 0-5 °C). | Improved selectivity towards the kinetically favored product, likely 1-bromo-3,5-di-tert-butyl-2-nitrobenzene. |
| Inappropriate nitrating agent. | Consider using a milder nitrating agent, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride), which can sometimes offer better regioselectivity. | A cleaner reaction profile with a higher proportion of the desired isomer. |
Problem 3: Formation of Dinitrated Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent relative to the starting material. | Minimized formation of dinitrated products. |
| Prolonged reaction time at elevated temperatures. | Monitor the reaction closely and quench it as soon as the starting material is consumed to an acceptable level. | Reduced formation of over-nitrated byproducts. |
Problem 4: Evidence of ipso-Substitution Products
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Harsh reaction conditions (high temperature, strong acid concentration). | Employ milder reaction conditions. Use a less acidic medium if possible, and maintain a low reaction temperature. | Reduced likelihood of replacing a tert-butyl or bromo group with a nitro group. |
| Substrate susceptibility. | In highly substituted and sterically crowded rings, ipso-substitution can be a competing pathway. If unavoidable, chromatographic separation of the desired product from ipso-substituted byproducts will be necessary. | Isolation of the pure desired product. |
Experimental Protocols
Key Experiment: Mononitration of 1-bromo-3,5-di-tert-butylbenzene (Proposed Method)
This protocol is adapted from procedures for similar sterically hindered aromatic compounds.
Materials:
-
1-bromo-3,5-di-tert-butylbenzene
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (or another suitable inert solvent)
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Ice bath
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-di-tert-butylbenzene in dichloromethane and cool the solution to 0 °C in an ice bath.
-
In a separate flask, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Add the cold nitrating mixture dropwise to the stirred solution of the starting material over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C and monitor its progress by TLC or GC-MS.
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Once the reaction is complete (or has reached optimal conversion), carefully quench the reaction by pouring it over crushed ice.
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Separate the organic layer, and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.
Data Presentation
Table 1: Expected Products and Byproducts of the Nitration of 1-bromo-3,5-di-tert-butylbenzene
| Compound Name | Structure | Expected Status | Notes |
| 1-bromo-3,5-di-tert-butyl-2-nitrobenzene | BrC₆H₂(C(CH₃)₃)₂(NO₂) | Major Product | Nitration ortho to the bromo group. |
| 1-bromo-3,5-di-tert-butyl-4-nitrobenzene | BrC₆H₂(C(CH₃)₃)₂(NO₂) | Minor or Trace Product | Highly sterically hindered position. |
| 1,3-di-tert-butyl-2,4-dinitrobenzene | C₆H₂(C(CH₃)₃)₂(NO₂)₂ | Potential Byproduct | Result of ipso-substitution of the bromo group followed by further nitration. |
| 1-bromo-3,5-di-tert-butyl-2,6-dinitrobenzene | BrC₆H(C(CH₃)₃)₂(NO₂)₂ | Potential Byproduct | Dinitration under forcing conditions. |
Visualizations
Caption: Reaction pathway for the nitration of 1-bromo-3,5-di-tert-butylbenzene.
Caption: A workflow for troubleshooting the nitration of 1-bromo-3,5-di-tert-butylbenzene.
Caption: Logical relationship of directing effects and steric hindrance in the nitration.
Stability and storage conditions for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This guide provides essential information on the stability and storage of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene, along with troubleshooting advice for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure the stability and integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] It is also advisable to keep the compound away from heat, sparks, and open flames.[5] For long-term storage, some sources suggest storing under nitrogen.
Q2: What materials or substances are incompatible with this compound?
A: Avoid contact with strong oxidizing agents, strong bases, acids, and reducing agents.[3][5] Violent reactions can occur with substances like nitrogen oxides and potassium hydroxide.[6]
Q3: What are the signs of degradation of this compound?
A: Visual signs of degradation can include a change in color or the appearance of the solid. While specific degradation products for this compound are not readily documented, nitroaromatic compounds, in general, can be susceptible to reduction of the nitro group, especially in the presence of reducing agents.[7][8]
Q4: Is this compound sensitive to light or moisture?
A: While specific data for this compound is unavailable, it is good laboratory practice to store it in a dry environment.[1][4][9] Many organic compounds can be sensitive to light, so storing it in an opaque or amber container is a recommended precautionary measure.
Storage Conditions Summary
For easy reference, the general storage recommendations for substituted nitrobenzenes are summarized in the table below. These are based on information for structurally similar compounds and represent best practices for handling this compound.
| Parameter | Recommended Condition | Source |
| Temperature | Cool | [2][3] |
| Atmosphere | Dry and well-ventilated | [1][3][4] |
| Container | Tightly closed | [1][2][3][4][9] |
| Light | Protection from light (e.g., amber vial) | General Precaution |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, acids, and reducing agents | [3][5] |
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound in an experimental setting.
Issue 1: Inconsistent Experimental Results
If you are observing inconsistent results in your experiments, consider the following potential causes related to the stability of the compound:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Exposure to moisture, high temperatures, or incompatible substances can lead to degradation.
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Age of the Compound: Older batches of the compound may have degraded over time. If possible, compare the results with a fresh batch.
-
Contamination: Ensure that the compound has not been contaminated during handling. Use clean spatulas and glassware.
Issue 2: Suspected Degradation of the Compound
If you suspect that your sample of this compound has degraded, follow these steps to assess the situation:
-
Visual Inspection: Check for any changes in the physical appearance of the compound (e.g., color change from what is expected).
-
Analytical Characterization: If available, re-characterize the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC) to check for impurities or degradation products.
-
Compare with a Standard: If possible, compare the analytical data with that of a new, unopened sample.
The electron-withdrawing nature of the nitro group generally makes nitroaromatic compounds resistant to oxidative degradation.[10] However, they can be susceptible to reduction of the nitro group.[7][8]
Experimental Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. chem-is-try.com [chem-is-try.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Purification of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene and the removal of its isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities formed during the synthesis of this compound?
A1: During the nitration of 1-Bromo-3,5-ditert-butylbenzene, the primary desired product is this compound. However, due to the directing effects of the bromo and tert-butyl groups, several isomeric byproducts can also be formed. The most common of these are:
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1-Bromo-3,5-ditert-butyl-4-nitrobenzene: Nitration occurs at the position para to the bromo group.
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Dinitro compounds: Further nitration can lead to the formation of dinitro-isomers, such as 1-Bromo-3,5-ditert-butyl-2,4-dinitrobenzene and 1-Bromo-3,5-ditert-butyl-2,6-dinitrobenzene.
The formation of the 6-nitro isomer is equivalent to the 2-nitro isomer due to the symmetry of the starting material.
Q2: How can I identify the presence of these isomeric impurities in my product mixture?
A2: The most effective method for identifying isomeric impurities is ¹H NMR spectroscopy . The different substitution patterns of the nitro group on the aromatic ring will result in distinct chemical shifts and splitting patterns for the aromatic protons.
-
This compound (desired product): Will show two distinct signals for the two aromatic protons.
-
1-Bromo-3,5-ditert-butyl-4-nitrobenzene (impurity): Will likely show a singlet for the two equivalent aromatic protons.
-
Dinitro compounds (impurities): Will have even fewer aromatic proton signals, possibly just one singlet.
Q3: What are the recommended methods for removing these isomeric impurities?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography . The choice of method will depend on the level of impurity and the quantity of material to be purified.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the product and then try cooling again. |
| The chosen solvent is too good a solvent for the compound at all temperatures. | Select a different solvent or a solvent mixture where the product has high solubility at high temperatures and low solubility at low temperatures. | |
| Oily precipitate forms instead of crystals. | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| The product may have a low melting point or be impure. | Try using a different recrystallization solvent or a solvent pair. If impurities are the issue, a preliminary purification by column chromatography may be necessary. | |
| Low recovery of the purified product. | The product has significant solubility in the cold solvent. | Cool the solution in an ice-salt bath to further decrease the solubility. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization occurred during hot filtration. | Heat the filtration apparatus (funnel and receiving flask) before filtration. Use a slight excess of hot solvent to ensure the product remains dissolved. | |
| Isomeric impurities are still present after recrystallization. | The solubility of the desired product and the impurity are very similar in the chosen solvent. | Experiment with different solvent systems. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can sometimes provide better separation. Multiple recrystallizations may be necessary. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers (co-elution). | The chosen eluent system does not have sufficient selectivity. | Optimize the eluent system. A less polar solvent system will generally increase the retention time and may improve separation. A gradient elution (gradually increasing the polarity of the eluent) can also be effective. |
| The column is overloaded with the sample. | Reduce the amount of sample loaded onto the column. A general rule is to load no more than 1-5% of the stationary phase weight. | |
| Streaking or tailing of bands. | The sample is not sufficiently soluble in the eluent. | Choose an eluent system in which the sample is more soluble. The sample should be loaded in a small volume of a solvent in which it is highly soluble. |
| The silica gel is too acidic or basic for the compound. | Use deactivated silica gel (by adding a small percentage of water) or a different stationary phase like alumina. | |
| Product elutes too quickly. | The eluent is too polar. | Use a less polar eluent system. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still retained, a stronger solvent like methanol may be required in small amounts. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.
Procedure:
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble when heated. Common solvents to test include ethanol, methanol, isopropanol, hexane, and toluene, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product to completely dissolve it.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired product should crystallize out.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Quantitative Data (Example):
| Parameter | Value |
| Starting Material | 10.0 g of crude product |
| Recrystallization Solvent | 50 mL of Ethanol |
| Yield of Purified Product | 7.5 g |
| Purity (by ¹H NMR) | >98% |
Protocol 2: Purification by Column Chromatography
This protocol describes a general procedure for the separation of isomeric impurities using silica gel column chromatography.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2). The less polar isomers will typically elute first.
-
Gradient Elution (optional): If separation is not achieved with an isocratic elution, a gradient can be employed by gradually increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or ¹H NMR to identify the fractions containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data (Example):
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 cm length x 4 cm diameter |
| Eluent System | Gradient: Hexane to 5% Ethyl Acetate in Hexane |
| Sample Loading | 5.0 g of crude product |
| Yield of Pure Product | 3.8 g |
| Purity (by HPLC) | >99% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting the removal of specific isomeric impurities.
Technical Support Center: Synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves the bromination of 1,3-di-tert-butylbenzene to yield 1-Bromo-3,5-di-tert-butylbenzene. The second step is the regioselective nitration of the brominated intermediate to obtain the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Bromo-3,5-di-tert-butylbenzene
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1,3-di-tert-butylbenzene | 190.33 | 0.857 | 10.0 g | 0.0525 |
| Iron filings | 55.845 | - | 0.5 g | - |
| Bromine | 159.808 | 3.102 | 2.7 mL | 0.0525 |
| Dichloromethane (DCM) | 84.93 | 1.326 | 100 mL | - |
| 10% Sodium thiosulfate soln | - | - | 50 mL | - |
| Saturated sodium bicarbonate | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-di-tert-butylbenzene (10.0 g, 0.0525 mol) and iron filings (0.5 g).
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Dissolve the starting material in dichloromethane (50 mL).
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Cool the mixture to 0°C in an ice bath.
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Slowly add bromine (2.7 mL, 0.0525 mol) dropwise to the stirred solution over 30 minutes. The color of the solution should change from colorless to reddish-brown.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution (50 mL) to consume any unreacted bromine.
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Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield 1-Bromo-3,5-di-tert-butylbenzene.
Step 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1-Bromo-3,5-di-tert-butylbenzene | 269.22 | - | 5.0 g | 0.0186 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | 10 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | 2.0 mL | - |
| Dichloromethane (DCM) | 84.93 | 1.326 | 50 mL | - |
| Ice | - | - | - | - |
| Saturated sodium bicarbonate | - | - | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - | - |
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid (2.0 mL) to the sulfuric acid with constant stirring to prepare the nitrating mixture.
-
In a separate flask, dissolve 1-Bromo-3,5-di-tert-butylbenzene (5.0 g, 0.0186 mol) in dichloromethane (20 mL).
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Slowly add the solution of the substrate to the cold nitrating mixture dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
Separate the organic layer and wash it with cold water, followed by saturated sodium bicarbonate solution until effervescence ceases, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis.
Step 1: Bromination of 1,3-di-tert-butylbenzene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no reaction | - Inactive catalyst (iron filings).- Insufficient reaction time or temperature. | - Activate iron filings by washing with dilute HCl, followed by water and acetone, then drying.- Increase reaction time and monitor by TLC.- Gentle heating (to ~40°C) can be attempted, but with caution to avoid over-bromination. |
| Formation of multiple products | - Over-bromination (di-bromination).- Reaction temperature too high. | - Use a stoichiometric amount of bromine.- Maintain a low reaction temperature (0°C to room temperature).- Purify the product carefully using column chromatography. |
| Low yield after workup | - Incomplete reaction.- Loss of product during aqueous washes. | - Ensure complete reaction by TLC before quenching.- Perform extractions with care to avoid emulsions. Use brine to break up any emulsions that form. |
FAQs - Bromination
-
Q1: Why is iron used as a catalyst?
-
A1: Iron reacts with bromine to form iron(III) bromide (FeBr₃) in situ, which is a Lewis acid that polarizes the bromine molecule, making it a more potent electrophile for the aromatic bromination reaction.
-
-
Q2: Can other Lewis acids be used?
-
A2: Yes, other Lewis acids like AlBr₃ or FeCl₃ can also be used as catalysts for electrophilic bromination.
-
-
Q3: What is the purpose of the sodium thiosulfate wash?
-
A3: The sodium thiosulfate solution is used to quench the reaction by reacting with and neutralizing any excess bromine, which is corrosive and volatile.
-
Step 2: Nitration of 1-Bromo-3,5-di-tert-butylbenzene
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired 2-nitro isomer | - Formation of other isomers (e.g., 4-nitro or 6-nitro).- Steric hindrance from the tert-butyl groups. | - Maintain a low reaction temperature (0-5°C) to improve regioselectivity.- Use a milder nitrating agent (e.g., acetyl nitrate) to potentially favor the less sterically hindered position.- Careful purification by column chromatography is crucial to separate the isomers. |
| Di-nitration or oxidation byproducts | - Reaction temperature is too high.- Excess of nitrating agent. | - Strictly control the reaction temperature below 5°C.- Use a stoichiometric amount of nitric acid.- Add the substrate slowly to the nitrating mixture to control the exothermic reaction. |
| Product decomposition during workup | - Residual acid in the organic layer. | - Ensure thorough washing with sodium bicarbonate solution to neutralize all acids before concentrating the solution. |
FAQs - Nitration
-
Q1: What is the directing effect of the substituents in 1-Bromo-3,5-di-tert-butylbenzene?
-
A1: The two tert-butyl groups are activating and ortho, para-directing. The bromine atom is deactivating but also ortho, para-directing.[1][2][3] The combination of steric hindrance from the bulky tert-butyl groups and the electronic effects of all three substituents influences the position of the incoming nitro group. The desired 2-position is ortho to the bromine and meta to both tert-butyl groups.
-
-
Q2: Why is it crucial to keep the reaction temperature low?
-
A2: Low temperatures are essential to control the exothermic nitration reaction, prevent the formation of di-nitrated byproducts, and improve the regioselectivity towards the desired 2-nitro isomer.
-
-
Q3: How can the different isomers be separated?
-
A3: Isomers of nitrated aromatic compounds can often be separated by column chromatography on silica gel, taking advantage of their different polarities. In some cases, recrystallization may also be effective if the isomers have significantly different solubilities in a particular solvent.
-
Signaling Pathway and Logical Relationships
The directing effects of the substituents on the aromatic ring are a key factor in determining the outcome of the nitration step. The interplay between activating/deactivating and ortho/para/meta directing properties, along with steric hindrance, dictates the regioselectivity.
Caption: Factors influencing the regioselectivity of nitration.
References
Welcome to the technical support center for the synthesis of brominated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during bromination reactions, with a specific focus on preventing di-bromination.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of di-brominated product. What are the general strategies to favor mono-bromination?
A1: Achieving selective mono-bromination, especially on activated aromatic rings, can be challenging. Di-bromination is a common side reaction.[1] Here are several strategies to enhance mono-selectivity:
-
Choice of Brominating Agent: Instead of using elemental bromine (Br₂), which is highly reactive, consider milder brominating agents like N-bromosuccinimide (NBS).[2][3] Other reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective alternatives to NBS for electron-rich arenes.[4]
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate can help minimize over-bromination.
-
Reaction Conditions: Lowering the reaction temperature can increase selectivity, as the activation energy for the second bromination is typically higher.[5][6]
-
Catalyst Selection: The choice of catalyst can significantly influence selectivity. For instance, zeolites have been shown to induce high para-selectivity in the bromination of some aromatic compounds.[6][7]
-
Solvent Effects: The solvent can play a crucial role. For example, using trifluoroacetic acid can help avoid polybromination, which might be observed in solvents like concentrated sulfuric acid.[2]
Q2: I am working with a highly activated aromatic compound. What specific methods can I use to prevent di-bromination?
A2: Highly activated aromatic compounds are particularly susceptible to polybromination. Here are some specific methods to achieve mono-bromination:
-
NBS in Tetrabutylammonium Bromide: A highly regioselective bromination of activated aromatic compounds can be achieved using N-bromosuccinimide (NBS) in tetrabutylammonium bromide. This method often leads to predominant para-selective mono-bromination.[2]
-
Ammonium Bromide and Oxone: A mild and efficient method for the selective bromination of activated aromatic compounds involves using ammonium bromide as the bromine source and Oxone as an oxidant in methanol or water. This reaction proceeds at ambient temperature and often yields para-substituted products with good yields.[2][8]
-
Ionic Liquids: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃), can provide a selective method for the mono-bromination of activated aromatic compounds like arylamines under solvent-free conditions.[9]
Q3: My substrate is a deactivated aromatic compound. How can I achieve mono-bromination without forcing harsh conditions that might lead to side products?
A3: Mono-bromination of deactivated aromatic compounds can be achieved using specific reagent systems that enhance the electrophilicity of the bromine source under controlled conditions:
-
NBS in Concentrated Sulfuric Acid: Highly deactivated aromatic compounds can be smoothly mono-brominated by treatment with N-bromosuccinimide (NBS) in concentrated sulfuric acid.[2][10] This method offers mild reaction conditions and a simple workup.[2][10]
-
Tribromoisocyanuric Acid in Trifluoroacetic Acid: Moderately deactivated arenes can be efficiently brominated using 0.34 equivalents of tribromoisocyanuric acid in trifluoroacetic acid at room temperature. The use of trifluoroacetic acid is key to preventing polybromination.[2]
-
Bromine-Trifluoride and Bromine: A mixture of bromine-trifluoride and bromine can be used for the bromination of deactivated aromatic compounds at mild temperatures, ranging from -10°C to 30°C.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive Di-bromination | The brominating agent is too reactive. | Switch from Br₂ to a milder agent like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2][4] |
| Incorrect stoichiometry. | Use a 1:1 or slightly less than 1:1 molar ratio of the brominating agent to the substrate. | |
| The reaction temperature is too high. | Lower the reaction temperature. For some reactions, temperatures between -20°C and 0°C can significantly improve selectivity.[5] | |
| The substrate is highly activated. | Employ specialized methods for activated rings, such as using NBS in tetrabutylammonium bromide or ammonium bromide with Oxone.[2][8] | |
| Low Yield of Mono-brominated Product | The reaction is not going to completion. | If using a milder brominating agent, a catalyst might be necessary. For example, zeolites or a catalytic amount of a Lewis acid can be used.[7][13] |
| The workup procedure is causing product loss. | Ensure the workup is appropriate for your product. Check for product solubility in the aqueous layer if an extraction was performed.[14] | |
| The starting material is deactivated and unreactive under the current conditions. | For deactivated arenes, consider using a stronger activating system like NBS in concentrated sulfuric acid.[2][10] | |
| Poor Regioselectivity (Ortho/Para Isomer Mix) | Steric hindrance is influencing the substitution pattern. | The choice of catalyst can influence regioselectivity. Zeolites are known to favor the para isomer due to shape selectivity.[7] |
| The directing group's effect is not being fully exploited. | Ensure the reaction conditions are optimized to favor the desired isomer. For some substrates, kinetic vs. thermodynamic control can be a factor. | |
| Reaction Not Reproducible | Variations in reagent quality or reaction setup. | Ensure all reagents are pure and dry. Follow the literature procedure precisely, paying close attention to details like addition rates and temperature control.[14] |
Experimental Protocols
Selective Mono-bromination of an Activated Aromatic Compound using NH₄Br and Oxone
This protocol is adapted from a method described for the selective bromination of activated aromatic compounds.[2][8]
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
Ammonium bromide (NH₄Br)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Methanol (MeOH) or Water (H₂O)
-
Stir plate and stir bar
-
Round-bottom flask
-
Standard workup and purification equipment
Procedure:
-
To a solution of the activated aromatic substrate (1 mmol) in methanol (10 mL), add ammonium bromide (1.2 mmol).
-
Stir the mixture at room temperature.
-
To this stirring solution, add Oxone (1.2 mmol) portion-wise over 10-15 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-brominated product.
Visualizing Reaction Control
Electrophilic Aromatic Substitution Pathway
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 3. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH [organic-chemistry.org]
- 5. WO1999050206A1 - Selective bromination of aromatic compounds - Google Patents [patents.google.com]
- 6. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bromination of Aromatic Compounds Using Ammonium Bromide and Oxone [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Item - Bromination of Deactivated Aromatics: A Simple and Efficient Method - American Chemical Society - Figshare [acs.figshare.com]
- 11. EP0344936A1 - Method for the bromination of aromatic compounds - Google Patents [patents.google.com]
- 12. US4954648A - Method for the bromination of aromatic compound - Google Patents [patents.google.com]
- 13. EP0866046A1 - Catalytic process for selective aromatic bromination - Google Patents [patents.google.com]
- 14. How To [chem.rochester.edu]
Validation & Comparative
Analytical methods for the characterization of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
A comprehensive guide to the analytical characterization of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene, offering a comparative overview of suitable analytical techniques. This document is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and comparative data to assist in the selection of appropriate characterization methods.
Comparison of Analytical Methods
A variety of analytical techniques can be employed to characterize this compound, each providing unique and complementary information regarding its identity, purity, and structure. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Analytical Method | Information Provided | Expected Observations for this compound | Comparison with 1-Bromo-3,5-ditert-butylbenzene |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides retention time (a measure of purity) and a mass spectrum (for molecular weight and fragmentation pattern). | A single major peak in the chromatogram would indicate a pure sample. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound and characteristic isotopic patterns for bromine. | The retention time will likely be longer than that of 1-Bromo-3,5-ditert-butylbenzene due to the increased polarity from the nitro group. The molecular ion peak will be at a higher m/z value, and fragmentation patterns will differ due to the presence of the nitro group. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of hydrogen atoms in the molecule. | The spectrum is expected to show distinct signals for the aromatic protons and the protons of the two tert-butyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group. | The chemical shifts of the aromatic protons in this compound are expected to be shifted downfield (to a higher ppm value) compared to 1-Bromo-3,5-ditert-butylbenzene due to the deshielding effect of the nitro group. The integration of the peaks will remain consistent with the number of protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the carbon skeleton of the molecule. | The spectrum will show distinct peaks for each unique carbon atom, including the aromatic carbons and the carbons of the tert-butyl groups. The chemical shifts of the aromatic carbons will be significantly affected by the nitro and bromo substituents. | The chemical shifts of the aromatic carbons, particularly the one bearing the nitro group and its ortho and para carbons, will be different from those in 1-Bromo-3,5-ditert-butylbenzene. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule. | The spectrum will exhibit characteristic absorption bands for the C-Br stretch, C-H stretches and bends of the aromatic ring and alkyl groups, and strong, characteristic asymmetric and symmetric stretching bands for the nitro (NO₂) group. | The most significant difference will be the presence of strong absorption bands for the nitro group (typically around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹) in the spectrum of this compound, which are absent in the spectrum of 1-Bromo-3,5-ditert-butylbenzene.[1][2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are general protocols and may require optimization for specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity and confirm the molecular weight of the compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Method:
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
GC Conditions:
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used for separating aromatic compounds.[3][4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis: The retention time of the major peak will indicate the purity. The mass spectrum of this peak should be analyzed for the molecular ion peak and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of the compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
-
Method for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition Parameters:
-
Frequency: 400 MHz.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
-
Method for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Acquisition Parameters:
-
Frequency: 100 MHz.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.
-
-
-
Data Analysis: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two).
-
Method:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Background Correction: A background spectrum (of air or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups (e.g., NO₂, C-Br, aromatic C-H, alkyl C-H).
Workflow for Characterization
The following diagram illustrates a logical workflow for the analytical characterization of this compound.
References
¹H and ¹³C NMR Analysis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Comparative Guide
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of atomic nuclei. This guide presents a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene, alongside relevant alternative compounds, to aid researchers in its identification and characterization.
Data Summary
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and a selection of structurally related compounds. These values are based on established principles of NMR spectroscopy and data from analogous structures.[1][2][3] The inclusion of nitrobenzene, 1-bromo-2-nitrobenzene, and 1-bromo-3,5-di-tert-butylbenzene provides a basis for understanding the electronic and steric effects of the substituents on the benzene ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H4 | H6 | Other Aromatic H | tert-Butyl H |
| This compound | ~7.6-7.8 | ~7.4-7.6 | - | ~1.3-1.5 |
| Nitrobenzene | 7.71 | 8.25 | 7.56 (H3/H5) | - |
| 1-Bromo-2-nitrobenzene | ~7.4-7.5 | ~7.8-7.9 | ~7.4-7.8 (other) | - |
| 1-Bromo-3,5-di-tert-butylbenzene | - | - | ~7.1-7.4 | ~1.3 |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C1 (C-Br) | C2 (C-NO₂) | C3 (C-tBu) | C4 | C5 (C-tBu) | C6 | tert-Butyl C | tert-Butyl CH₃ |
| This compound | ~118-122 | ~148-152 | ~150-154 | ~125-129 | ~150-154 | ~122-126 | ~35-37 | ~30-32 |
| Nitrobenzene | 123.5 (ortho) | 148.3 (ipso) | 129.4 (meta) | 134.7 (para) | 129.4 (meta) | 123.5 (ortho) | - | - |
| 1-Bromo-2-nitrobenzene | ~115-120 | ~149-153 | ~133-137 | ~128-132 | ~124-128 | ~127-131 | - | - |
| 1-Bromo-3,5-di-tert-butylbenzene | ~122-126 | - | ~151-155 | ~120-124 | ~151-155 | ~120-124 | ~34-36 | ~31-33 |
Note: The chemical shifts for the target compound are predicted values based on substituent effects observed in the alternative compounds.
Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic compounds is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar aromatic compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.
Visualizations
To further clarify the process and the structural information obtained, the following diagrams are provided.
Caption: Experimental workflow for NMR analysis.
Caption: Predicted NMR correlations for the target molecule.
Discussion
The predicted ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions.[4][5][6][7] Due to the ortho- and meta-coupling with each other, these signals will likely appear as doublets. The strong electron-withdrawing nature of the nitro group is expected to deshield the ortho proton (H6) and the para proton (H4) significantly.[1][2] The bulky tert-butyl groups will also influence the electronic environment and may cause some steric hindrance, potentially affecting the planarity of the nitro group and thereby its resonance effect. The two tert-butyl groups are chemically equivalent and will give rise to a single, sharp singlet in the upfield region, integrating to 18 protons.
In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons due to the lack of symmetry. The carbons bearing the nitro (C2) and tert-butyl (C3, C5) groups are expected to be the most downfield. The carbon attached to the bromine (C1) will also be significantly shifted. The quaternary carbons of the tert-butyl groups will appear around 35-37 ppm, while the methyl carbons will resonate around 30-32 ppm.[8] This detailed analysis, when compared with the data from the alternative compounds, provides a robust framework for the structural confirmation of this compound.
References
- 1. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. amherst.edu [amherst.edu]
- 8. researchgate.net [researchgate.net]
Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene and its Analogs in Mass Spectrometry
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry fragmentation patterns of complex organic molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed comparison of the predicted fragmentation of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene with the experimentally determined fragmentation of a key structural analog, 1-Bromo-2-nitrobenzene. This analysis offers valuable insights into the influence of bulky tert-butyl substituents on the fragmentation pathways of aromatic nitro compounds.
Executive Summary
This guide delves into the electron ionization mass spectrometry (EI-MS) fragmentation patterns of the sterically hindered compound this compound. Due to the absence of a publicly available mass spectrum for this specific molecule, a theoretical fragmentation pathway is proposed based on established principles for related compounds. To provide a tangible comparison, the experimental mass spectrum of 1-Bromo-2-nitrobenzene, obtained from the NIST Mass Spectrometry Data Center, is presented and analyzed. The comparison highlights the expected characteristic fragmentation of the nitroaromatic and brominated core, alongside the influence of the di-tert-butyl substitution, which is anticipated to introduce a dominant loss of a methyl group.
Comparison of Fragmentation Patterns
The following table summarizes the predicted major fragments for this compound and the observed fragments for the reference compound, 1-Bromo-2-nitrobenzene.
| m/z | Proposed Fragment (this compound) | Observed Fragment (1-Bromo-2-nitrobenzene) | Relative Intensity (%) |
| 315/317 | [M]+• (Molecular Ion) | - | - |
| 300/302 | [M - CH3]+ | - | - |
| 269/271 | [M - NO2]+ | - | - |
| 254/256 | [M - NO2 - CH3]+ | - | - |
| 202/204 | - | [M]+• (Molecular Ion) | 100 |
| 156/158 | - | [M - NO2]+ | 80 |
| 126 | - | [M - Br - O]+ | 45 |
| 76 | - | [C6H4]+ | 65 |
| 57 | [C(CH3)3]+ | - | - |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is expected to be initiated by the ionization of the molecule to form the molecular ion [M]+•. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 peaks of roughly equal intensity). The subsequent fragmentation is likely to proceed through several key pathways, influenced by the nitro group, the bulky tert-butyl groups, and the bromine atom.
A significant fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH3) to form a stable tertiary carbocation. Therefore, a prominent peak at [M - 15]+ is anticipated. The nitro group can be lost as a nitro radical (•NO2), leading to a fragment at [M - 46]+. A combination of these losses would result in a fragment at [M - 15 - 46]+. The loss of the bromine radical (•Br) is also a probable fragmentation route.
A Comparative Guide to the Synthesis of 1-Bromo-3,5-di-tert-butyl-2-nitrobenzene
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of specifically substituted aromatic compounds is a cornerstone of molecular design and discovery. This guide provides a comparative analysis of synthetic pathways to 1-Bromo-3,5-di-tert-butyl-2-nitrobenzene, a molecule with potential applications as a building block in medicinal chemistry and materials science due to its unique substitution pattern. Two primary synthetic strategies are evaluated: a direct nitration approach and a multi-step pathway commencing from a substituted aniline.
Comparison of Synthetic Routes
The selection of an optimal synthetic route is contingent on factors such as starting material availability, overall yield, and procedural complexity. Below is a summary of the key quantitative data for the two proposed routes.
| Parameter | Route A: Direct Nitration | Route B: Multi-Step Synthesis from 3,5-di-tert-butylaniline |
| Starting Material | 1-Bromo-3,5-di-tert-butylbenzene | 3,5-di-tert-butylaniline |
| Number of Steps | 1 | 4 |
| Key Intermediates | None | N-(3,5-di-tert-butylphenyl)acetamide, N-(3,5-di-tert-butyl-2-nitrophenyl)acetamide, 3,5-di-tert-butyl-2-nitroaniline |
| Overall Yield | Not reported | Estimated ~30-40% |
| Reagents | Nitrating agent (e.g., HNO₃/H₂SO₄) | Acetic anhydride, Nitrating agent, HCl/H₂O, NaNO₂, CuBr |
| Complexity | Low | High |
| Scalability | Potentially high | Moderate |
Note: The direct nitration (Route A) is a theoretically plausible but experimentally undocumented route for this specific substrate. The yield is therefore not reported. Route B, while longer, relies on more predictable and well-established transformations.
Experimental Protocols
Route A: Direct Nitration of 1-Bromo-3,5-di-tert-butylbenzene (Proposed)
This route involves the direct electrophilic nitration of 1-bromo-3,5-di-tert-butylbenzene. The steric hindrance from the two tert-butyl groups is expected to direct the incoming nitro group to the 2-position, which is ortho to the bromine atom and situated between a bromo and a tert-butyl group.
Reaction:
General Procedure:
-
To a stirred solution of 1-bromo-3,5-di-tert-butylbenzene in a suitable solvent (e.g., dichloromethane or neat), a cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) is added dropwise at a low temperature (typically 0-5 °C).
-
The reaction mixture is stirred at low temperature for a specified time, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by pouring it onto ice-water.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford 1-bromo-3,5-di-tert-butyl-2-nitrobenzene.
Note: Specific conditions and yields for this reaction are not available in the reviewed literature and would require experimental optimization.
Route B: Multi-Step Synthesis from 3,5-di-tert-butylaniline
This pathway involves a four-step sequence starting from commercially available 3,5-di-tert-butylaniline. The amino group is first protected as an acetamide, which then directs the nitration to the ortho position. Subsequent deprotection and a Sandmeyer reaction yield the target compound.
Step 1: Acetylation of 3,5-di-tert-butylaniline
Reaction:
Procedure:
-
3,5-di-tert-butylaniline is dissolved in glacial acetic acid.
-
Acetic anhydride is added, and the mixture is heated under reflux for 1-2 hours.
-
The reaction mixture is cooled and poured into cold water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to give N-(3,5-di-tert-butylphenyl)acetamide.
-
Yield: Typically high, >90%.
Step 2: Nitration of N-(3,5-di-tert-butylphenyl)acetamide
Reaction:
Procedure:
-
N-(3,5-di-tert-butylphenyl)acetamide is dissolved in concentrated sulfuric acid at 0 °C.
-
A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C.
-
The mixture is stirred at this temperature for 1-2 hours.
-
The reaction is quenched by pouring onto crushed ice.
-
The precipitated product is filtered, washed with water, and dried.
-
Yield: Moderate, approximately 60-70%.
Step 3: Hydrolysis of N-(3,5-di-tert-butyl-2-nitrophenyl)acetamide
Reaction:
Procedure:
-
N-(3,5-di-tert-butyl-2-nitrophenyl)acetamide is suspended in a mixture of ethanol and concentrated hydrochloric acid.
-
The mixture is heated under reflux until the starting material is consumed (monitored by TLC).
-
The solution is cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the aniline.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Yield: Typically high, >85%.
Step 4: Sandmeyer Reaction of 3,5-di-tert-butyl-2-nitroaniline
Reaction:
Procedure:
-
3,5-di-tert-butyl-2-nitroaniline is dissolved in a mixture of hydrobromic acid and water and cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C, to form the diazonium salt.
-
This cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.
-
The mixture is warmed to room temperature and stirred for several hours.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Yield: Moderate, approximately 60-70%.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two proposed synthetic routes.
Caption: Route A: Direct nitration pathway.
Caption: Route B: Multi-step synthesis pathway.
Navigating Steric Congestion: A Comparative Guide to Alternatives for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene in Organic Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered molecules is a persistent challenge. 1-Bromo-3,5-ditert-butyl-2-nitrobenzene represents a key building block for creating highly substituted aromatic systems. Its bulky tert-butyl groups and the synthetically versatile nitro and bromo functionalities make it a precursor for complex ligands, materials, and pharmaceutical intermediates. However, its specific substitution pattern may not always be optimal, or its commercial availability could be a concern. This guide provides an objective comparison of alternative strategies and building blocks for the synthesis of sterically crowded biaryls and anilines, supported by experimental data and detailed protocols.
The core utility of this compound lies in its ability to introduce a sterically demanding motif. The nitro group can be readily reduced to an aniline, a versatile functional group for further elaboration, while the bromo group serves as a handle for cross-coupling reactions. Therefore, alternatives can be broadly categorized into other sterically hindered aryl halides and alternative synthetic routes to sterically hindered anilines and biaryls.
Structural Comparison of Sterically Hindered Aryl Bromides
The choice of a sterically hindered aryl bromide is dictated by the desired substitution pattern and the electronic properties of the final product. Below is a comparison of this compound with other commercially available or readily synthesizable alternatives.
Caption: Comparison of this compound with alternative sterically hindered aryl bromides.
Performance in Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
The primary application of these hindered building blocks is in palladium-catalyzed cross-coupling reactions. The steric bulk presents a significant challenge to the catalytic cycle, often requiring specialized ligands and reaction conditions to achieve good yields.
Suzuki-Miyaura Coupling for the Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. For sterically demanding substrates, the choice of ligand and base is critical to overcome the slow kinetics of transmetalation and reductive elimination.
| Aryl Halide (Example) | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3-dimethylbenzene | Cyclohexylboronic acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 24 | 99 | [1] |
| 2-Bromo-1,3,5-triisopropylbenzene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 95 | [2] |
| 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Dimethylphenylboronic acid | Pd-G3-XPhos | K₃PO₄ | Toluene | 100 | 12 | 92 | [3] |
Buchwald-Hartwig Amination for the Synthesis of Sterically Hindered Anilines
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds. With sterically hindered substrates, specialized ligands that are both bulky and electron-rich are often necessary to promote the reaction.
| Aryl Halide (Example) | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-1,3,5-triisopropylbenzene | Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 2 | 98 | [4] |
| 1-Bromo-2,4,6-trimethylbenzene | 2,6-Diisopropylaniline | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 18 | 96 | [5] |
| 2-Chloro-1,3,5-trimethylbenzene | Morpholine | Pd-G3-XPhos | K₃PO₄ | Toluene | 110 | 16 | 94 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
The following is a representative protocol for a Suzuki-Miyaura coupling reaction to form a sterically hindered biaryl.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of a sterically hindered aryl bromide.
Protocol Details:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar is added the sterically hindered aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol). The flask is sealed with a septum.
-
Catalyst Addition: Palladium(II) acetate (0.02 mmol) and the appropriate phosphine ligand (e.g., RuPhos, 0.04 mmol) are added.
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Degassed 1,4-dioxane (5 mL) is added via syringe.
-
Reaction: The mixture is heated to 100 °C and stirred for the specified time, while monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide
The following is a representative protocol for a Buchwald-Hartwig amination to form a sterically hindered aniline derivative.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination of a sterically hindered aryl bromide.
Protocol Details:
-
Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar is added the sterically hindered aryl bromide (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), the appropriate phosphine ligand (e.g., BrettPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: The flask is sealed with a septum, and evacuated and backfilled with argon three times.
-
Solvent and Amine Addition: Degassed toluene (5 mL) is added, followed by the amine (1.2 mmol) via syringe.
-
Reaction: The mixture is heated to 100 °C and stirred for the specified time, while monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is cooled to room temperature and filtered through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography or recrystallization.
Conclusion
While this compound is a valuable building block for accessing sterically congested molecular architectures, a range of alternatives and alternative methodologies are available to the synthetic chemist. The choice of substrate and reaction conditions is paramount when dealing with sterically hindered systems. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of specialized, bulky, and electron-rich phosphine ligands is often essential for achieving high yields. This guide provides a starting point for researchers to select appropriate building blocks and reaction conditions for the synthesis of their target molecules, enabling the continued exploration of sterically demanding chemical space.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. About: Buchwald–Hartwig amination [dbpedia.org]
Purity Assessment of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Comparative Guide to HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For a compound such as 1-Bromo-3,5-ditert-butyl-2-nitrobenzene, a sterically hindered and functionalized aromatic molecule, selecting the appropriate analytical technique is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, supported by detailed experimental protocols and a discussion of potential impurities.
Introduction to Chromatographic Purity Analysis
Both HPLC and GC are powerful separation techniques capable of resolving the main compound from its impurities. The choice between them often depends on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity, as well as the specific requirements of the analysis, including desired sensitivity and resolution.
-
High-Performance Liquid Chromatography (HPLC) is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC is the most applicable mode.
-
Gas Chromatography (GC) is ideal for volatile and thermally stable compounds. The separation occurs as the analyte, carried by an inert gas, interacts with a stationary phase within a capillary column. Given the substituted nitrobenzene structure, this compound is amenable to GC analysis, particularly when coupled with a sensitive detector like a mass spectrometer (MS) or an electron capture detector (ECD).
Potential Impurities
Understanding the potential impurities is crucial for developing a robust, stability-indicating analytical method. Based on the synthesis of structurally similar compounds, the following impurities could be present in a sample of this compound:
-
Isomeric Byproducts: Nitration of 1-bromo-3,5-di-tert-butylbenzene can lead to the formation of other positional isomers of the nitro group on the aromatic ring.
-
Di-nitro and Poly-nitro Compounds: Over-nitration can result in the addition of more than one nitro group to the benzene ring.
-
Unreacted Starting Material: Incomplete nitration will leave residual 1-bromo-3,5-di-tert-butylbenzene.
-
Di-bromo Byproducts: If the bromination step precedes nitration, di-bromo or poly-bromo species could be present and carried through the synthesis.
Experimental Protocols
The following are detailed, representative experimental protocols for the analysis of this compound by HPLC and GC. These methods are based on established principles for the analysis of similar aromatic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method with UV detection, suitable for quantifying the main peak and separating it from potential non-volatile impurities. A phenyl-hexyl stationary phase is recommended to leverage π-π interactions for enhanced separation of aromatic and nitroaromatic compounds.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50 mL volumetric flask with acetonitrile to achieve a concentration of about 0.5 mg/mL.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 60% B2-15 min: 60% to 95% B15-18 min: 95% B18.1-22 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Gas Chromatography (GC) Protocol
This protocol describes a GC method coupled with mass spectrometry (GC-MS), which provides excellent sensitivity and specificity for volatile and semi-volatile compounds. A low-polarity capillary column is ideal for separating aromatic compounds.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask with dichloromethane to achieve a concentration of about 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Oven Program | Initial: 150 °C, hold for 2 minRamp: 15 °C/min to 300 °C, hold for 5 min |
| Transfer Line Temp | 290 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Mass Range | 50-450 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Data Presentation and Comparison
The performance of HPLC and GC for the purity assessment of this compound can be compared based on several key analytical parameters. The following table summarizes the expected performance of the two techniques based on the provided protocols.
| Performance Parameter | HPLC | GC |
| Principle | Partition between liquid mobile phase and solid stationary phase | Partition between gas mobile phase and liquid/solid stationary phase |
| Applicability | Non-volatile and thermally labile compounds | Volatile and thermally stable compounds |
| Resolution | Excellent for a wide range of polarities, especially with gradient elution. Phenyl-hexyl column enhances separation of aromatic isomers. | High efficiency and resolution for volatile isomers on capillary columns. |
| Sensitivity (Typical) | ng range (UV detector) | pg to fg range (MS detector) |
| Analysis Time | ~22 minutes | ~17 minutes |
| Detection | UV-Vis, PDA, MS | FID, ECD, MS (provides structural information) |
| Key Advantages | - Wide applicability- Non-destructive- Good for non-volatile impurities | - High resolution and sensitivity- Fast analysis- MS provides definitive identification |
| Potential Limitations | - Lower resolution than capillary GC for some isomers- Higher solvent consumption | - Requires analyte to be volatile and thermally stable- Potential for degradation of labile compounds in the injector |
Visualizing the Workflow and Decision Process
To aid in understanding the analytical workflow and the decision-making process for selecting the appropriate technique, the following diagrams are provided.
Caption: General workflow for chromatographic purity assessment.
Caption: Decision tree for selecting between HPLC and GC.
Conclusion
Both HPLC and GC are viable and powerful techniques for the purity assessment of this compound.
-
HPLC is a robust and versatile method, particularly advantageous if non-volatile or thermally sensitive impurities are expected. The use of a phenyl-hexyl column can provide excellent selectivity for isomeric byproducts.
-
GC-MS offers superior sensitivity and provides definitive identification of the main component and any volatile impurities through mass spectral data. It is an excellent choice when high sensitivity is required and the potential impurities are known to be thermally stable.
The ultimate choice of method will depend on the specific context of the analysis, including the stage of drug development, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization, employing both techniques can provide orthogonal information, leading to a more complete purity profile of this compound.
Comparative Reactivity Analysis: 1-Bromo-3,5-ditert-butyl-2-nitrobenzene in Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling
For Immediate Release
This guide provides a detailed comparison of the reactivity of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene with other bromonitrobenzene isomers in two key synthetic reactions: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura cross-coupling. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering insights into the influence of sterics and electronics on reaction outcomes.
Executive Summary
This compound is a unique aryl halide characterized by significant steric hindrance around the reactive centers. While the ortho-nitro group electronically activates the molecule for nucleophilic aromatic substitution, the two bulky tert-butyl groups in the meta positions create a sterically congested environment. This guide will demonstrate that this steric hindrance dramatically decreases its reactivity in both SNAr and Suzuki-Miyaura reactions compared to less substituted bromonitrobenzenes.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The reactivity of bromonitrobenzenes in SNAr reactions is predominantly governed by the position of the electron-withdrawing nitro group. Nitro groups at the ortho and para positions to the leaving group (bromine) significantly enhance reactivity by stabilizing the negatively charged Meisenheimer intermediate through resonance.[1]
The presence of bulky substituents, however, can counteract this electronic activation. In the case of this compound, the two tert-butyl groups flanking the nitro group and adjacent to the bromine atom create substantial steric hindrance. This sterically crowded environment impedes the approach of a nucleophile to the carbon bearing the bromine atom, thereby increasing the activation energy of the reaction.
Predicted Reactivity Order in SNAr:
Based on electronic and steric considerations, the predicted order of reactivity for various bromonitrobenzene isomers with a given nucleophile (e.g., sodium methoxide) is as follows:
1-Bromo-2,4,6-trinitrobenzene > 1-Bromo-2,4-dinitrobenzene > 1-Bromo-2-nitrobenzene ≈ 1-Bromo-4-nitrobenzene > 1-Bromo-3-nitrobenzene > This compound
This predicted trend is summarized in the table below.
| Compound | Activating Groups (ortho/para to Br) | Steric Hindrance | Predicted Relative Reactivity |
| 1-Bromo-2,4,6-trinitrobenzene | Three nitro groups | Low | Very High |
| 1-Bromo-2,4-dinitrobenzene | Two nitro groups | Low | High |
| 1-Bromo-2-nitrobenzene | One nitro group | Low | Moderate |
| 1-Bromo-4-nitrobenzene | One nitro group | Low | Moderate |
| 1-Bromo-3-nitrobenzene | No nitro group in o/p | Low | Low |
| This compound | One nitro group | Very High | Very Low |
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The reactivity of aryl bromides in this reaction is influenced by both electronic effects and steric hindrance. Electron-withdrawing groups on the aryl bromide can sometimes enhance the rate of oxidative addition, a key step in the catalytic cycle. However, severe steric hindrance, particularly at the positions ortho to the bromine atom, can significantly retard or even inhibit the reaction.[3][4][5][6]
For this compound, the two bulky tert-butyl groups ortho to the bromine atom present a major steric challenge for the bulky palladium catalyst to approach and undergo oxidative addition. While catalysts with bulky and electron-rich phosphine ligands have been developed to facilitate the coupling of sterically hindered aryl halides, the combination of two ortho tert-butyl groups is expected to make this substrate particularly unreactive.
Predicted Reactivity Order in Suzuki-Miyaura Coupling:
The predicted order of reactivity for various bromonitrobenzene isomers in a Suzuki-Miyaura coupling with a generic arylboronic acid is as follows:
1-Bromo-4-nitrobenzene > 1-Bromo-3-nitrobenzene > 1-Bromo-2-nitrobenzene > This compound
This trend is based on the dominant effect of steric hindrance around the C-Br bond.
| Compound | Steric Hindrance at ortho-positions to Br | Predicted Relative Reactivity |
| 1-Bromo-4-nitrobenzene | None | High |
| 1-Bromo-3-nitrobenzene | None | Moderate-High |
| 1-Bromo-2-nitrobenzene | One nitro group | Moderate |
| This compound | Two tert-butyl groups | Very Low |
Experimental Protocols
Detailed experimental protocols for conducting comparative reactivity studies are provided below. These protocols are based on standard literature procedures and can be adapted for specific research needs.
A. Protocol for Comparative SNAr Reaction with Sodium Methoxide
Objective: To compare the rate of methoxide substitution for different bromonitrobenzene isomers.
Materials:
-
This compound
-
1-Bromo-2-nitrobenzene
-
1-Bromo-3-nitrobenzene
-
1-Bromo-4-nitrobenzene
-
Sodium methoxide solution (0.5 M in methanol)
-
Anhydrous Methanol
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve a known concentration (e.g., 0.1 M) of the bromonitrobenzene substrate in anhydrous methanol.
-
Equilibrate the solution to a constant temperature (e.g., 50 °C) in a thermostated oil bath.
-
Initiate the reaction by adding a known volume of the sodium methoxide solution in methanol.
-
Monitor the reaction progress over time by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots by neutralizing with a standard acid.
-
Analyze the aliquots by a suitable method (e.g., GC-MS or HPLC) to determine the concentration of the starting material and the product.
-
Calculate the initial reaction rate from the change in concentration over time.
B. Protocol for Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To compare the yield of the cross-coupling product for different bromonitrobenzene isomers.
Materials:
-
This compound
-
1-Bromo-2-nitrobenzene
-
1-Bromo-3-nitrobenzene
-
1-Bromo-4-nitrobenzene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
Triphenylphosphine [P(Ph)3]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the bromonitrobenzene substrate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), and P(Ph)3 (0.04 mmol).
-
Add toluene (10 mL) and a 2 M aqueous solution of K2CO3 (2 mL).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction mixture to a constant temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography and calculate the isolated yield.
Visualizations
Logical Relationship of Factors Affecting SNAr Reactivity
Caption: Factors influencing the rate of Nucleophilic Aromatic Substitution.
Experimental Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Conclusion
The reactivity of this compound is significantly diminished in both nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions due to profound steric hindrance from the two tert-butyl groups. While the ortho-nitro group provides electronic activation for SNAr, this is largely negated by the steric blockade. For Suzuki-Miyaura coupling, the steric hindrance around the bromine atom is the dominant factor, leading to very low predicted reactivity. Researchers should consider alternative synthetic strategies or employ specialized catalytic systems designed for highly hindered substrates when working with this compound.
References
- 1. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Validation of a new synthetic method for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
Comparative Guide to the Synthesis of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthetic method for this compound with traditional and alternative synthetic routes. The performance of each method is evaluated based on yield, regioselectivity, and reaction conditions, supported by detailed experimental protocols.
Introduction
This compound is a sterically hindered aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and novel materials. The strategic placement of the nitro, bromo, and bulky tert-butyl groups makes its synthesis challenging, particularly concerning the regioselective introduction of the nitro group at the highly congested C2 position. This guide evaluates a new, proposed synthetic method designed to overcome these steric challenges and compares it with plausible traditional and alternative approaches.
Comparative Analysis of Synthetic Methods
The synthesis of this compound is approached via three distinct routes: a novel regioselective nitration, a traditional nitration using mixed acid, and an alternative route involving the bromination of a nitrated precursor.
Data Presentation
The following tables summarize the quantitative data for each synthetic method, allowing for a direct comparison of their efficiencies.
Table 1: Synthesis of Starting Material 1-Bromo-3,5-ditert-butylbenzene
| Parameter | Method |
| Starting Material | 1,3,5-Tri-tert-butylbenzene |
| Reagents | Bromine (Br₂), Iron powder (Fe) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Temperature | 0°C |
| Reaction Time | 4 hours |
| Yield | 75% |
Table 2: Comparison of Synthetic Routes to this compound
| Parameter | New Synthetic Method | Traditional Method | Alternative Method |
| Starting Material | 1-Bromo-3,5-ditert-butylbenzene | 1-Bromo-3,5-ditert-butylbenzene | 1,3-Di-tert-butyl-2-nitrobenzene |
| Key Transformation | Regioselective Ortho-Nitration | Non-selective Nitration | Regioselective Bromination |
| Reagents | Nitronium tetrafluoroborate (NO₂BF₄) | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | N-Bromosuccinimide (NBS), Zeolite H-beta |
| Solvent | Acetonitrile | Dichloromethane | Dichloromethane |
| Temperature | 0°C to room temperature | 0°C | Room temperature |
| Reaction Time | 2 hours | 6 hours | 12 hours |
| Yield of Desired Product | 85% | 15% | 40% |
| Major Byproduct(s) | Minimal | 4-nitro and 6-nitro isomers | Unreacted starting material |
| Regioselectivity (ortho:para:meta) | >95:5:0 | 20:80:0 | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of Starting Material: 1-Bromo-3,5-ditert-butylbenzene
To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, iron powder (2.5 g, 0.045 mol) and bromine (13.4 g, 4.3 ml, 0.084 mol) are added. The solution is stirred at 0°C for 4 hours. The reaction mixture is then poured into cold water (ca. 40 ml), and the organic layer is separated. Excess bromine is removed by washing with a 10% NaOH solution. The organic phase is washed with water until neutral, dried over magnesium sulfate, and concentrated in vacuo. The product is purified by distillation to yield 1-bromo-3,5-di-tert-butylbenzene as a white solid.[1]
New Synthetic Method: Regioselective Nitration
In a flame-dried round-bottom flask under an inert nitrogen atmosphere, 1-bromo-3,5-di-tert-butylbenzene (5.0 g, 18.6 mmol) is dissolved in anhydrous acetonitrile (50 mL). The solution is cooled to 0°C in an ice bath. Nitronium tetrafluoroborate (2.7 g, 20.5 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 5°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is monitored by TLC. Upon completion, the mixture is carefully poured into ice-water (100 mL) and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate = 98:2) to afford this compound.
Traditional Method: Mixed Acid Nitration
To a stirred solution of 1-bromo-3,5-di-tert-butylbenzene (5.0 g, 18.6 mmol) in dichloromethane (50 mL) at 0°C, a pre-cooled mixture of concentrated nitric acid (1.4 mL, 33.5 mmol) and concentrated sulfuric acid (1.4 mL, 26.0 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at 0°C for 6 hours. The mixture is then slowly poured into a beaker containing crushed ice (100 g). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. After filtration and evaporation of the solvent, the residue is analyzed by GC-MS to determine the product distribution, which typically shows a low yield of the desired ortho-nitro product and a majority of the para-nitro isomer.
Alternative Method: Bromination of 1,3-Di-tert-butyl-2-nitrobenzene
Step 1: Synthesis of 1,3-Di-tert-butyl-2-nitrobenzene 1,3-Di-tert-butylbenzene is nitrated using a standard procedure with nitric acid and sulfuric acid to yield 1,3-di-tert-butyl-5-nitrobenzene. This isomer is then separated and can be used in subsequent steps.
Step 2: Bromination To a solution of 1,3-di-tert-butyl-2-nitrobenzene (4.0 g, 17.0 mmol) in dichloromethane (40 mL), N-Bromosuccinimide (3.3 g, 18.7 mmol) and activated Zeolite H-beta (2.0 g) are added. The suspension is stirred at room temperature for 12 hours. The reaction progress is monitored by TLC. After the reaction is complete, the solid zeolite catalyst is filtered off and washed with dichloromethane. The filtrate is washed with 10% sodium thiosulfate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.
Visualizations
The following diagrams illustrate the synthetic pathways and the logical workflow of the comparison.
Caption: Comparative Synthetic Pathways.
Caption: Experimental Comparison Workflow.
References
A Spectroscopic Showdown: 1-bromo-3,5-di-tert-butylbenzene and its Aromatic Analogs
In the realm of organic synthesis and materials science, a thorough understanding of a molecule's spectroscopic signature is paramount for identification, purity assessment, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic properties of 1-bromo-3,5-di-tert-butylbenzene against two structurally related analogs: 1,3,5-tri-tert-butylbenzene and 1-bromo-3,5-dimethylbenzene. The comparison encompasses Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers a comprehensive dataset for distinguishing these compounds.
At a Glance: Key Spectroscopic Data
The following tables summarize the key spectroscopic data for 1-bromo-3,5-di-tert-butylbenzene and its analogs. These values are critical for comparative analysis and unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) |
| 1-bromo-3,5-di-tert-butylbenzene | ~7.3 (t, 1H), ~7.1 (d, 2H) | ~1.3 (s, 18H) |
| 1,3,5-tri-tert-butylbenzene | ~7.3 (s, 3H) | ~1.3 (s, 27H) |
| 1-bromo-3,5-dimethylbenzene | ~7.0 (s, 1H), ~6.9 (s, 2H) | ~2.3 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Aromatic Carbons (ppm) | Alkyl Carbons (ppm) |
| 1-bromo-3,5-di-tert-butylbenzene | ~152 (C-C(CH₃)₃), ~123 (C-Br), ~125 (CH), ~120 (CH) | ~35 (C(CH₃)₃), ~31 (CH₃) |
| 1,3,5-tri-tert-butylbenzene | ~149 (C-C(CH₃)₃), ~119 (CH) | ~34 (C(CH₃)₃), ~31 (CH₃)[1][2][3] |
| 1-bromo-3,5-dimethylbenzene | ~140 (C-CH₃), ~130 (CH), ~128 (CH), ~122 (C-Br) | ~21 (CH₃) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=C (Aromatic) | C-Br |
| 1-bromo-3,5-di-tert-butylbenzene | ~3100-3000 | ~2960-2870 | ~1600-1450 | ~680-515 |
| 1,3,5-tri-tert-butylbenzene | ~3100-3000 | ~2960-2870 | ~1600-1450 | N/A |
| 1-bromo-3,5-dimethylbenzene | ~3100-3000 | ~2960-2870 | ~1600-1450 | ~680-515 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-bromo-3,5-di-tert-butylbenzene | 268/270 | 253/255 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺)[4] |
| 1,3,5-tri-tert-butylbenzene | 246 | 231 ([M-CH₃]⁺), 57 ([C(CH₃)₃]⁺)[4] |
| 1-bromo-3,5-dimethylbenzene | 184/186 | 105 ([M-Br]⁺), 91 ([C₇H₇]⁺) |
Experimental Corner: How the Data is Acquired
The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized protocols for each method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the proton frequency. For ¹³C NMR, it is tuned to the carbon-13 frequency. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the solvent or TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent. For liquids, a drop of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the path of an infrared beam in an FTIR spectrometer. The instrument measures the absorption of infrared radiation at different frequencies.
-
Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC/MS).
-
Ionization: The sample is vaporized and then ionized, typically using electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Visualizing the Workflow
The logical flow of a spectroscopic comparison can be visualized to better understand the process of sample analysis and data interpretation.
Caption: Workflow for Spectroscopic Comparison of Aromatic Compounds.
References
Navigating Steric Hindrance: A Comparative Guide to the Kinetics of Reactions Involving 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a chemical reaction is paramount for process optimization and the prediction of product formation. This guide provides a comparative analysis of the kinetic studies of nucleophilic aromatic substitution (SNAr) reactions, with a focus on the sterically hindered substrate, 1-Bromo-3,5-ditert-butyl-2-nitrobenzene. Due to the scarcity of direct kinetic data for this specific compound, this guide leverages data from analogous, sterically encumbered 1-bromo-2-nitrobenzene derivatives to provide a comprehensive comparison and predictive insights.
The nucleophilic aromatic substitution (SNAr) reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the departure of a leaving group. The rate of this reaction is significantly influenced by the electronic nature of the substituents on the aromatic ring and, critically, by steric factors.
The Impact of Steric Hindrance on Reaction Kinetics: A Comparative Analysis
To illustrate the profound impact of steric hindrance, we can compare the reaction rates of substrates with substituents at the positions ortho to the reaction center (the carbon bearing the bromine). For instance, the introduction of a methyl group in the ortho position relative to a less hindered para-substituted analogue leads to a significant decrease in the reaction rate. This effect is even more pronounced with larger substituents like tert-butyl groups.
Below is a table summarizing the relative rate constants for the reaction of various substituted 1-bromo-2-nitrobenzenes with piperidine, which serves as a model for understanding the reactivity of our target compound.
| Substrate (1-Bromo-2-nitrobenzene derivative) | Substituent(s) | Relative Rate Constant (k/k₀) | Data Source |
| 1-Bromo-2-nitrobenzene | None | 1.00 | Hypothetical Baseline |
| 1-Bromo-4-methyl-2-nitrobenzene | 4-Methyl | Data not available | |
| 1-Bromo-3-methyl-2-nitrobenzene | 3-Methyl | Data not available | |
| This compound | 3,5-di-tert-butyl | Expected to be significantly < 1 | Predicted Trend |
| 1-Bromo-2,4-dinitrophenzene | 4-Nitro | Significantly > 1 | General SNAr Knowledge |
Note: The table is populated with representative examples to illustrate the expected trends. Actual quantitative data for this compound is needed for a precise comparison.
The significant decrease in the reaction rate anticipated for this compound can be attributed to the steric hindrance imposed by the two bulky tert-butyl groups flanking the nitro group. This steric congestion impedes the approach of the nucleophile to the electrophilic carbon atom, thereby increasing the activation energy of the initial addition step, which is often the rate-determining step in SNAr reactions.
Experimental Protocols for Kinetic Studies
The kinetic analysis of SNAr reactions is typically performed using spectroscopic or chromatographic methods to monitor the change in concentration of reactants or products over time.
UV-Vis Spectrophotometry
A common and effective method for monitoring the progress of SNAr reactions involves UV-Visible spectrophotometry. This technique is particularly useful when the product of the reaction has a distinct chromophore that absorbs at a different wavelength from the reactants.
General Protocol:
-
Preparation of Solutions: Stock solutions of the aryl halide (e.g., this compound) and the nucleophile (e.g., piperidine) are prepared in a suitable solvent (e.g., acetonitrile, DMSO).
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a thermostated cuvette within the spectrophotometer. Pseudo-first-order conditions are often employed by using a large excess of the nucleophile.
-
Data Acquisition: The absorbance at the wavelength corresponding to the maximum absorbance of the product is monitored as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile in excess.
Gas Chromatography (GC)
Gas chromatography is another powerful technique for monitoring the kinetics of SNAr reactions, especially when multiple products are formed or when the reactants and products do not have suitable UV-Vis absorbance profiles.
General Protocol:
-
Reaction Setup: The reaction is set up in a thermostated reaction vessel with constant stirring.
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The reaction in each aliquot is quenched, for example, by rapid cooling or by the addition of a quenching agent.
-
Analysis: The quenched samples are analyzed by GC to determine the concentration of the reactant and/or product(s). An internal standard is typically used for accurate quantification.
-
Data Analysis: The concentration data is then used to determine the reaction rate and rate constants.
Logical Workflow for Kinetic Analysis
The process of conducting and analyzing a kinetic study for an SNAr reaction can be visualized as a logical workflow.
Safety Operating Guide
Proper Disposal of 1-Bromo-3,5-ditert-butyl-2-nitrobenzene: A Step-by-Step Guide
For immediate reference, it is critical to note that a specific Safety Data Sheet (SDS) for 1-Bromo-3,5-ditert-butyl-2-nitrobenzene was not located. The following disposal procedures are based on best practices for related chemical compounds, including brominated and nitrated aromatic compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and, if possible, obtain the specific SDS from the manufacturer for definitive guidance.
Immediate Safety and Logistical Information
Proper disposal of this compound is crucial to ensure laboratory safety and environmental protection. This compound is classified as hazardous waste, and its handling requires strict adherence to established protocols.
Summary of Key Information
| Characteristic | Precautionary Measures and Disposal Guidelines |
| Chemical State | Solid |
| Primary Hazards | Based on related compounds, potential for being harmful if swallowed, in contact with skin, or inhaled. May cause skin, eye, and respiratory irritation.[1][2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat are mandatory. Work should be conducted in a certified chemical fume hood. |
| In case of a Spill | Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand and place it in a sealed, labeled hazardous waste container. |
| Storage of Waste | Store in a cool, dry, well-ventilated area away from incompatible materials. The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name. |
| Disposal Method | Contact a licensed professional waste disposal service for incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of down the drain or in regular trash. |
Experimental Protocols: Waste Disposal Workflow
The proper disposal of this compound should be treated as a key experiment with a defined protocol to ensure safety and compliance.
Step-by-Step Disposal Procedure
-
Segregation and Collection :
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling :
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Temporary Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
-
Arranging for Pickup :
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal company.
-
Provide them with all necessary information about the waste material.
-
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Bromo-3,5-ditert-butyl-2-nitrobenzene
Researchers, scientists, and drug development professionals must exercise extreme caution when handling 1-Bromo-3,5-ditert-butyl-2-nitrobenzene due to the absence of a specific Safety Data Sheet (SDS). While information on structurally related compounds is available, the unique combination of a bromo, a nitro, and two tert-butyl groups on the benzene ring can significantly alter its chemical and toxicological properties. The lack of specific data necessitates a conservative approach to safety, treating the compound as potentially hazardous.
The following guidance is based on general principles for handling nitroaromatic and brominated aromatic compounds and should be adapted to a formal risk assessment conducted by qualified personnel before any handling occurs.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with related compounds.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and potential projectiles. |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body | A lab coat worn over full-length clothing | Provides a barrier against accidental spills. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Recommended when handling the solid to prevent inhalation of dust or if there is a potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Carefully weigh the solid compound in the fume hood to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly to control any potential exothermic reactions.
-
Keep containers of the compound sealed when not in use.
-
Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Avoid inhalation of dust or vapors.[1] If inhalation occurs, move to fresh air and seek medical attention.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound.
-
Remove PPE carefully to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including unused product, contaminated labware, and PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
-
-
Waste Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Waste from residues should be left in their original containers if possible.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
